molecular formula C11H17N B2452719 (2S)-2-(3-Ethylphenyl)propan-1-amine CAS No. 2248199-62-2

(2S)-2-(3-Ethylphenyl)propan-1-amine

カタログ番号: B2452719
CAS番号: 2248199-62-2
分子量: 163.264
InChIキー: QRCSUKBVCVCHSZ-SECBINFHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2S)-2-(3-Ethylphenyl)propan-1-amine is a chiral amine compound supplied for scientific investigation into its physicochemical characteristics and potential pharmacological activity. This chemical features a propan-1-amine backbone substituted at the second carbon with a 3-ethylphenyl group, presenting a stereocenter in the (S)-configuration. The ethylphenyl moiety is a structural feature found in certain research compounds that interact with monoaminergic systems . As a substrate-like molecule, it may act as a monoamine transporter substrate, potentially inducing non-exocytotic release of neurotransmitters such as dopamine, norepinephrine, and serotonin . The stereospecific (S)-enantiomer is typically of high interest in pharmacological research due to the enantioselective nature of receptor interactions . Primary research applications for this compound include use as an analytical reference standard in forensic toxicology, aiding in the identification of novel psychoactive substances (NPS) in casework. In neuroscience, it serves as a tool compound for studying the structure-activity relationships of phenethylamine-type substances at monoamine transporters and receptors . Furthermore, it enables in vitro pharmacological profiling to assess selectivity and functional activity at various neuroreceptor targets. Researchers are advised to handle this compound with appropriate safety precautions. This product is labeled "For Research Use Only" and is strictly intended for laboratory research purposes. It is not for diagnostic or therapeutic use, nor for human consumption.

特性

IUPAC Name

(2S)-2-(3-ethylphenyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-3-10-5-4-6-11(7-10)9(2)8-12/h4-7,9H,3,8,12H2,1-2H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRCSUKBVCVCHSZ-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)C(C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC(=CC=C1)[C@H](C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Physicochemical Profiling and Analytical Workflows for (2S)-2-(3-Ethylphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

(2S)-2-(3-Ethylphenyl)propan-1-amine is a chiral, primary aliphatic amine belonging to the substituted β -methylphenethylamine class. As a positional isomer of substituted amphetamines, this structural scaffold is of profound interest in neuropharmacology, particularly concerning trace amine-associated receptor 1 (TAAR1) agonism and monoamine transporter modulation[1]. This whitepaper synthesizes the physicochemical dynamics of this specific enantiomer and establishes field-proven, self-validating analytical workflows for its characterization.

Structural Chemistry & Physicochemical Dynamics

As a Senior Application Scientist, I approach molecule characterization not as a static checklist, but as a predictive framework for in vivo behavior. The physicochemical properties of (2S)-2-(3-Ethylphenyl)propan-1-amine are dictated by three structural pillars:

Acid-Base Equilibria (pKa)

The primary amine moiety governs the molecule's ionization state. Based on the parent scaffold β -methylphenethylamine, which possesses an experimental pKa of approximately 9.8 to 9.9[2], this compound is highly basic. At a physiological pH of 7.4, the molecule exists >99% in its protonated, cationic form. Mechanistic Insight: This protonation is non-negotiable for target engagement. The resulting ammonium cation forms a critical salt bridge with the conserved aspartate residue (e.g., Asp3.32) in the orthosteric binding site of aminergic G-protein coupled receptors (GPCRs)[3].

Lipophilicity (LogP/LogD) and the 3-Ethyl Effect

Lipophilicity is the primary driver of blood-brain barrier (BBB) permeability. The unsubstituted parent compound exhibits a moderate LogP of 1.92 to 2.2[4]. The strategic introduction of an ethyl group at the meta (3-) position of the phenyl ring fundamentally alters this profile. According to established structure-lipophilicity relationships, an ethyl substituent contributes approximately +1.0 to the LogP value[5]. Consequently, the LogP of (2S)-2-(3-Ethylphenyl)propan-1-amine is projected at 2.9 to 3.2 . Mechanistic Insight: This places the molecule squarely in the optimal lipophilic "sweet spot" (LogP 2.5–3.5) for passive CNS diffusion, while the meta-substitution avoids the rapid CYP2D6-mediated para-hydroxylation common to phenethylamines.

Stereochemical Significance

The (2S) absolute configuration at the β -carbon is a critical determinant of spatial geometry. In chiral phenethylamine derivatives, stereochemistry governs the orientation of the aromatic ring relative to the amine, directly impacting the binding affinity and intrinsic efficacy at target receptors[1].

Physicochemical Data Summary

PropertyValue / DescriptorMethod / Derivation
Molecular Formula C₁₁H₁₇NTheoretical
Molecular Weight 163.26 g/mol Theoretical
Stereochemistry (2S)-enantiomerChiral Synthesis / Resolution
pKa (Amine) ~9.8 - 9.9Extrapolated from [1]
LogP (Free Base) ~2.9 - 3.2Calculated (Hansch-Leo fragment addition)[5]
Ionization at pH 7.4 >99% CationicHenderson-Hasselbalch Equation
Physical State Pale yellow oil (Free Base) / White solid (HCl Salt)Empirical observation of analogs

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every analytical run must prove its own accuracy before sample data is accepted.

Protocol: Determination of LogD(7.4) via Shake-Flask LC-MS/MS

Causality: While computational LogP provides a baseline, the experimental LogD at pH 7.4 is required to account for the ionization of the primary amine. The shake-flask method coupled with LC-MS/MS offers superior sensitivity over UV-based detection, especially for highly lipophilic compounds that partition heavily into the organic phase.

  • Self-Validation Standard: The protocol mandates the concurrent analysis of a reference standard cocktail (Atenolol for low LogD, Propranolol for moderate LogD) to verify phase equilibration and system suitability.

  • Step-by-Step Workflow:

    • Phase Saturation: Vigorously stir 1-octanol and 10 mM Phosphate Buffered Saline (PBS, pH 7.4) together for 24 hours at 25°C to ensure mutual saturation.

    • Sample Spiking: Dissolve 1 mg of (2S)-2-(3-Ethylphenyl)propan-1-amine in 100 µL of DMSO. Spike 10 µL of this stock into a vial containing 1 mL of the pre-saturated octanol/PBS biphasic system.

    • Equilibration: Shake the vials horizontally at 300 rpm for 60 minutes at exactly 25°C.

    • Phase Separation: Centrifuge the vials at 3000 × g for 15 minutes to break any micro-emulsions.

    • Quantification: Carefully extract aliquots from both the aqueous and organic layers. Dilute the organic layer 1:100 in methanol to prevent detector saturation. Analyze both phases using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

    • Calculation: LogD = Log₁₀(Peak Area in Octanol / Peak Area in PBS * Dilution Factor).

Protocol: Enantiomeric Purity Assessment via Chiral HPLC

Causality: Because the (2S) enantiomer has distinct pharmacodynamics from the (2R) form, verifying enantiomeric excess (ee%) is critical. Normal-phase chiral chromatography is selected because the non-polar mobile phase maximizes the interaction between the analyte and the chiral selector.

  • Self-Validation Standard: A racemic mixture of 2-(3-Ethylphenyl)propan-1-amine must be injected first. The system is only validated if the resolution ( Rs​ ) between the (2S) and (2R) peaks is ≥1.5 (baseline resolution).

  • Step-by-Step Workflow:

    • Column Selection: Equip the HPLC with an amylose-based chiral stationary phase (e.g., Chiralpak AD-H, 250 × 4.6 mm, 5 µm).

    • Mobile Phase Preparation: Prepare an isocratic mixture of Hexane/Isopropanol (90:10 v/v). Crucial Step: Add 0.1% Diethylamine (DEA). The DEA suppresses secondary interactions between the basic primary amine and residual silanols on the silica support, preventing peak tailing.

    • Sample Injection: Inject 10 µL of the sample (1 mg/mL in mobile phase).

    • Detection: Monitor via UV absorbance at 210 nm or using a Charged Aerosol Detector (CAD) for uniform response.

    • Acceptance Criteria: The (2S) peak must integrate to ≥99.0% of the total peak area relative to any (2R) impurity.

Pharmacodynamic Implications & Signaling

The physicochemical properties directly dictate the molecule's biological journey. The LogP of ~3.0 ensures rapid passive diffusion across the BBB, while the pKa of ~9.8 ensures that once inside the CNS, the molecule is protonated and ready to engage aminergic receptors.

G A (2S)-2-(3-Ethylphenyl) propan-1-amine B Lipophilicity (LogP ~3.0) A->B C Ionization (pKa ~9.8) A->C D BBB Penetration (Passive Diffusion) B->D E Receptor Binding (Cation-Pi Interaction) C->E D->E

Logical relationship between physicochemical properties and CNS target engagement.

Upon engaging targets such as TAAR1, the (2S)-enantiomer triggers an intracellular signaling cascade, shifting the functional state of monoamine transporters.

G Ligand (2S)-Enantiomer Binding Receptor TAAR1 Activation Ligand->Receptor Gs Gαs Protein Coupling Receptor->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP Elevation AC->cAMP PKA Protein Kinase A cAMP->PKA

Intracellular signaling cascade following TAAR1 activation by the (2S)-enantiomer.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 11398, 2-Phenylpropylamine." PubChem. Available at:[Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. "2-phenyl-propylamine | Ligand page." Guide to Pharmacology. Available at:[Link]

  • Journal of Medicinal Chemistry. "Discovery of an In Vitro and In Vivo Potent Nicotinic α7 Positive Allosteric Modulator." American Chemical Society (ACS). Available at:[Link]

Sources

Biological Activity of Substituted Phenethylamines: A Technical Guide to Structure-Activity Relationships and Pharmacological Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted phenethylamines represent a diverse class of psychoactive compounds encompassing neurotransmitters, psychostimulants, and classical psychedelics. Their biological activity is primarily governed by their interaction with monoamine receptors—most notably the serotonin 2A receptor (5-HT2A) and the trace amine-associated receptor 1 (TAAR1)[1]. This whitepaper provides an in-depth mechanistic analysis of the structure-activity relationships (SAR) of these compounds, their biased signaling pathways, and the gold-standard experimental methodologies required to quantify their pharmacodynamic profiles.

Core Structure-Activity Relationships (SAR)

The pharmacological fate of a phenethylamine is dictated by precise structural modifications to its aromatic ring, alpha-carbon, and terminal amine. Understanding these modifications is critical for rational drug design and predicting off-target liabilities[2].

  • Aromatic Ring Substitutions (The 2,5-Dimethoxy Motif): The presence of methoxy groups at the 2- and 5-positions of the phenyl ring is a hallmark of potent 5-HT2A agonists (e.g., the "2C" series). These oxygen atoms act as hydrogen bond acceptors that anchor the ligand within the orthosteric binding pocket of the 5-HT2A receptor.

  • The 4-Position Hydrophobic Pocket: The substituent at the 4-position acts as a critical tuning dial for both affinity and efficacy. Molecular docking studies reveal that the 4-substituent extends into a deep hydrophobic pocket located between transmembrane helices 4 and 5 (TM4/TM5) of the 5-HT2A receptor[3]. Increasing the lipophilicity and size of this group (e.g., moving from a methyl group in 2C-D to a bulky iodine in 2C-I or an alkylthio group in 2C-T-7) exponentially increases binding affinity[4].

  • Alpha-Carbon Alkylation (Amphetamine Homologues): Adding a methyl group at the alpha-carbon yields the 3,4,5-trimethoxyamphetamine (TMA) or DOX series (e.g., DOI, DOB). This modification introduces a chiral center (with the R-enantiomer typically being more potent at 5-HT2A) and sterically hinders metabolism by monoamine oxidase (MAO), drastically extending the compound's in vivo half-life[5].

  • N-Benzyl Substitutions (NBOMe Series): The addition of an N-(2-methoxybenzyl) group to the terminal amine transforms moderate-affinity 2C compounds into ultra-potent, sub-nanomolar 5-HT2A agonists (e.g., 25I-NBOMe). The N-benzyl moiety engages a secondary, extracellular lipophilic binding domain that classical phenethylamines cannot reach, resulting in massive increases in both binding affinity and functional efficacy[1].

Molecular Pharmacodynamics & Biased Signaling

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that canonically couples to the Gαq/11 pathway. However, substituted phenethylamines frequently exhibit biased agonism —the preferential activation of one intracellular signaling cascade over another[3].

When a phenethylamine binds to 5-HT2A, it stabilizes specific conformational states of the receptor. A Gq-biased ligand will preferentially trigger Phospholipase C (PLC), leading to the cleavage of PIP2 into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 subsequently binds to receptors on the endoplasmic reticulum, triggering a massive efflux of intracellular calcium (Ca2+)[6]. Conversely, some ligands may recruit β-arrestin-2, a scaffolding protein that initiates receptor desensitization, internalization, and distinct transcriptional pathways[7].

Signaling Ligand Substituted Phenethylamine Receptor 5-HT2A Receptor Ligand->Receptor Agonist Binding Gq Gαq Protein Receptor->Gq Gq-Biased Pathway BArrestin β-Arrestin 2 Receptor->BArrestin Arrestin Pathway PLC Phospholipase C Gq->PLC IP3 IP3 Generation PLC->IP3 Ca2 Intracellular Ca2+ Flux IP3->Ca2 Internalization Receptor Internalization BArrestin->Internalization

Figure 1: Divergent GPCR signaling pathways (Gq vs. β-Arrestin) activated by phenethylamines.

Quantitative Binding & Efficacy Profiles

To contextualize the SAR principles, the following table summarizes the in vitro pharmacological data for representative phenethylamines at the human 5-HT2A receptor.

Table 1: 5-HT2A Receptor Affinities and Functional Potencies

CompoundStructural Class5-HT2A Affinity (Ki, nM)5-HT2A Potency (EC50, nM)Efficacy (Emax %)
Mescaline 3,4,5-Trimethoxy~6,000~10,000Partial (~40%)
2C-B 4-Bromo-2,5-dimethoxy10 - 2025 - 50Partial (~65%)
DOI 4-Iodo-2,5-dimethoxy-amphetamine0.1 - 1.010 - 20Partial (~70%)
25I-NBOMe N-Benzyl-4-Iodo-2,5-dimethoxy0.04 - 0.10.5 - 2.0Full (~100%)
Amphetamine Unsubstituted alpha-methyl> 10,000N/AInactive

(Note: Values are aggregated from standardized radioligand and calcium flux assays[1][4][8][9]. Variance occurs based on the specific radioligand and cell line utilized).

Methodological Frameworks for Pharmacological Evaluation

To accurately map the biological activity of novel phenethylamines, researchers must employ orthogonal assays that measure both physical binding (affinity) and functional output (efficacy). The following protocols are designed as self-validating systems to ensure data integrity.

Protocol 1: Competitive Radioligand Binding Assay (Affinity Determination)

This assay determines the inhibition constant ( Ki​ ) of a test compound by measuring its ability to displace a radioactive tracer from the receptor[9].

Causality & Design Logic: We utilize [125I] -DOI or [3H] -ketanserin as the radioligand because they provide high specific activity. Methiothepin (10 µM) is used to define non-specific binding (NSB) because it is a structurally distinct, broad-spectrum serotonin antagonist that will saturate all 5-HT sites without interfering with the membrane matrix itself.

Step-by-Step Workflow:

  • Membrane Preparation: Harvest HEK293 cells stably expressing the human 5-HT2A receptor. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge to isolate the membrane fraction[4].

  • Incubation: In a 96-well plate, combine 400 µL of membrane homogenate, 50 µL of [125I] -DOI (final concentration ~0.2 nM, near its Kd​ ), and 50 µL of the test phenethylamine (serial dilutions from 10−11 to 10−4 M).

  • Controls: Include wells with assay buffer only (Total Binding) and wells with 10 µM methiothepin (Non-Specific Binding).

  • Equilibration: Incubate the plate at 37°C for 15 minutes to allow the system to reach thermodynamic equilibrium[9].

  • Filtration: Rapidly terminate the reaction by vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI). Rationale: PEI reduces non-specific binding of the highly lipophilic radioligand to the filter material.

  • Quantification: Wash filters three times with ice-cold buffer, dry, and measure radioactivity using a liquid scintillation counter.

  • Analysis: Calculate the IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[Radioligand]/Kd​) .

Protocol 2: High-Throughput Calcium Mobilization Assay (Functional Efficacy)

This assay quantifies the functional Gq-mediated activation of the 5-HT2A receptor by measuring intracellular calcium release[6][7].

Causality & Design Logic: We employ Fluo-4 AM, a cell-permeable fluorogenic dye. Once inside the cell, endogenous esterases cleave the acetoxymethyl (AM) ester, trapping the dye intracellularly. Upon binding free Ca2+ released from the ER via the IP3 pathway, Fluo-4 exhibits a >100-fold increase in fluorescence, providing a real-time kinetic readout of receptor activation.

Step-by-Step Workflow:

  • Cell Plating: Seed Flp-In T-REx 293 cells stably expressing 5-HT2A into 384-well black, clear-bottom plates at a density of 15,000 cells/well. Incubate overnight at 37°C in 5% CO2​ [6][7].

  • Dye Loading: Remove the culture medium. Add 40 µL of Fluo-4 Direct dye solution (supplemented with probenecid to prevent dye efflux via multidrug resistance pumps). Incubate for 1 hour at 37°C[6].

  • Baseline Measurement: Transfer the plate to a Fluorescent Imaging Plate Reader (FLIPR). Record baseline fluorescence ( F0​ ) for 10 seconds prior to compound addition.

  • Ligand Addition & Kinetic Read: The FLIPR automatically injects the test phenethylamines (prepared in HBSS buffer). Record the kinetic fluorescence response ( Fmax​ ) for 3 minutes.

  • System Validation: Include 5-HT (Serotonin) as a full agonist reference to define 100% Emax​ , and Ionomycin as a receptor-independent calcium ionophore to establish the absolute maximum dynamic range of the dye.

  • Data Analysis: Calculate the response as ΔF/F0​ . Plot concentration-response curves to determine the EC50​ (potency) and Emax​ (efficacy).

Workflow S1 Cell Culture (HEK293 5-HT2A) S2 Fluo-4 AM Dye Loading S1->S2 S3 Ligand Dosing (Phenethylamines) S2->S3 S4 FLIPR Measurement S3->S4 S5 EC50 Calculation S4->S5

Figure 2: High-throughput calcium mobilization workflow for GPCR functional screening.

Conclusion

The biological activity of substituted phenethylamines is a highly tunable parameter dictated by specific steric and electronic interactions within monoamine GPCRs. By combining predictive structure-activity relationships with rigorous, self-validating pharmacological assays (such as radioligand displacement and kinetic calcium flux), researchers can accurately map the signaling bias and therapeutic potential of novel molecular entities in this class.

References

  • A Novel G Protein-Biased and Subtype-Selective Agonist for a G Protein-Coupled Receptor Discovered from Screening Herbal Extracts - PMC. National Institutes of Health (NIH). Available at:[Link]

  • Uncovering Structure–Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments. ACS Chemical Neuroscience. Available at:[Link]

  • WO2023114472A1 - Heterocyclic compounds as 5ht2a biased agonists. Google Patents.
  • Structure–Activity Assessment and In-Depth Analysis of Biased Agonism in a Set of Phenylalkylamine 5-HT 2A Receptor Agonists. ACS Publications. Available at:[Link]

  • Molecular and Functional Imaging Studies of Psychedelic Drug Action in Animals and Humans. ETH Research Collection. Available at:[Link]

  • Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers. Available at:[Link]

  • Pharmacological Properties and Discriminative Stimulus Effects of a Novel and Selective 5-HT2 Receptor Agonist AL-38022A. PMC - PubMed Central. Available at:[Link]

  • Monoamine receptor interaction profiles of 4-thio-substituted phenethylamines (2C-T drugs). ResearchGate. Available at:[Link]

  • The Effects of Psychedelics on Neuronal Physiology. Annual Reviews. Available at:[Link]

Sources

structural analogs of (2S)-2-(3-Ethylphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Design, Synthesis, and Evaluation of Structural Analogs of (2S)-2-(3-Ethylphenyl)propan-1-amine

Abstract

This technical guide provides a comprehensive framework for the exploration of , a chiral phenethylamine derivative. Phenethylamines represent a cornerstone of neuropharmacology, with members of this class exhibiting a wide range of activities at monoamine transporters and receptors. This document details the strategic design of novel analogs through bioisosteric modifications, outlines robust synthetic methodologies, and presents detailed protocols for their pharmacological evaluation. By integrating rational drug design with established in vitro and in vivo screening paradigms, this guide serves as a critical resource for researchers and drug development professionals aiming to elucidate structure-activity relationships (SAR) and identify novel CNS-active agents.

Introduction: The Core Scaffold of (2S)-2-(3-Ethylphenyl)propan-1-amine

(2S)-2-(3-Ethylphenyl)propan-1-amine belongs to the 2-phenylpropan-1-amine class of compounds, which are structural isomers of amphetamine.[1][2][3] The core structure consists of a phenyl ring, a propyl chain with a methyl group at the alpha-position, and a primary amine. The specific stereochemistry at the C2 position, denoted as (S), is critical for biological activity, as enantiomers often exhibit significantly different pharmacological profiles. The 3-ethyl substitution on the phenyl ring provides a key vector for analog development, allowing for the systematic probing of steric and electronic requirements within the binding pockets of its biological targets.

Compounds of this class are known to interact with the monoamine system, particularly as releasing agents or reuptake inhibitors of dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[3] Additionally, they may show affinity for monoamine oxidase (MAO) enzymes or the trace amine-associated receptor 1 (TAAR1), a key modulator of monoaminergic neurotransmission.[4][5] Understanding the structural nuances that govern selectivity and potency is paramount for the development of novel therapeutics with optimized efficacy and safety profiles.

Rational Design of Structural Analogs

The design of novel analogs is guided by the principles of bioisosterism, where functional groups are replaced with others that possess similar physical or chemical properties to enhance efficacy, modulate selectivity, or improve pharmacokinetic profiles.[6][7] The strategic application of bioisosterism allows for a systematic exploration of the chemical space around the parent scaffold.[8]

Logical Framework for Analog Design

parent (2S)-2-(3-Ethylphenyl)propan-1-amine (Core Scaffold) sub_phenyl Phenyl Ring Modifications parent->sub_phenyl Vector 1 sub_sidechain Propylamine Side-Chain Modifications parent->sub_sidechain Vector 2 sub_ethyl 3-Ethyl Group Modifications parent->sub_ethyl Vector 3 mod_pos Positional Isomerism (ortho, para) sub_phenyl->mod_pos mod_ring Heterocyclic Replacements (e.g., Pyridyl, Thienyl) sub_phenyl->mod_ring mod_n_alkyl N-Alkylation (Methyl, Ethyl) sub_sidechain->mod_n_alkyl mod_alpha_me Alpha-Methyl Variation (e.g., cyclopropyl) sub_sidechain->mod_alpha_me mod_alkyl Alkyl Homologation (Methyl, Propyl) sub_ethyl->mod_alkyl mod_bioiso Bioisosteric Replacement (e.g., -Cl, -F, -OCH3, -CF3) sub_ethyl->mod_bioiso start Substituted Phenylacetic Acid ketone Substituted Phenylacetone start->ketone Reaction with Methyllithium amine Target Analog (Racemic Amine) ketone->amine Reductive Amination (e.g., NH4OAc, NaBH3CN) chiral Chiral Resolution (e.g., Tartaric Acid) amine->chiral final (2S)-Analog chiral->final cluster_0 Tier 1: Primary In Vitro Screening cluster_1 Tier 2: Secondary / Functional Assays cluster_2 Tier 3: In Vivo Behavioral Assay T1_MAO MAO-A / MAO-B Inhibition Assay T2_Uptake Monoamine Uptake Inhibition Assay T1_MAO->T2_Uptake T1_MAT Monoamine Transporter Binding Assay (DAT, NET, SERT) T1_MAT->T2_Uptake T3_Loco Locomotor Activity (Open-Field Test) T2_Uptake->T3_Loco T2_TAAR1 TAAR1 Functional Assay (cAMP)

Sources

The Ascendancy of a Privileged Scaffold: A Technical Guide to the Discovery and History of 2-Arylpropan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 2-arylpropan-1-amine scaffold is a cornerstone of medicinal chemistry, giving rise to a vast and diverse class of compounds with profound physiological effects. This in-depth technical guide provides a comprehensive exploration of the discovery and historical development of these molecules, from their initial synthesis in the late 19th century to their modern-day applications. We will delve into the evolution of synthetic methodologies, the intricate details of their pharmacological mechanisms, and the structure-activity relationships that govern their diverse biological activities. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this important class of compounds.

Genesis of a Scaffold: Early Discoveries and Serendipitous Findings

The story of 2-arylpropan-1-amine derivatives begins not with a targeted drug discovery program, but with fundamental explorations in organic chemistry. The parent compound of this class, amphetamine (1-phenylpropan-2-amine), was first synthesized in 1887 by the Romanian chemist Lazăr Edeleanu at the University of Berlin.[1] Edeleanu, who named the compound phenylisopropylamine, was investigating derivatives of the naturally occurring plant alkaloid ephedrine.[2] However, the pharmacological properties of this new molecule remained unexplored for four decades.

It wasn't until 1927 that the pharmacologist Gordon Alles, at the University of California, Los Angeles, independently resynthesized amphetamine while searching for a synthetic substitute for ephedrine, which was used to treat asthma.[1][3] Alles' self-experimentation revealed the compound's potent central nervous system (CNS) stimulant and bronchodilator effects.[1] This discovery paved the way for its commercialization in the 1930s as an over-the-counter inhaler under the trade name Benzedrine for the treatment of nasal congestion.[2][3]

The closely related methamphetamine, the N-methylated analog of amphetamine, was first synthesized in 1893 in Japan by Nagai Nagayoshi from ephedrine.[2] Later, in 1919, Akira Ogata synthesized methamphetamine in crystalline form via the reduction of ephedrine using red phosphorus and iodine.[2] Like amphetamine, its stimulant properties were not immediately recognized.

These early discoveries were largely serendipitous, driven by the desire to mimic or improve upon naturally occurring compounds. The initial therapeutic applications were based on the peripheral sympathomimetic effects of these molecules, with their profound central effects only becoming apparent through further investigation and, eventually, widespread use.

Evolution of Synthetic Methodologies

The synthesis of 2-arylpropan-1-amine derivatives has evolved significantly since their initial preparation. The choice of synthetic route is often dictated by the availability of starting materials, desired scale, and the need for stereochemical control.

The Leuckart Reaction: A Classic Approach

The Leuckart reaction, and its variations like the Leuckart-Wallach reaction, has historically been a prominent method for the synthesis of amphetamines.[4][5] This one-pot reductive amination procedure typically involves the reaction of a ketone, in this case, a phenyl-2-propanone (P2P or benzyl methyl ketone), with an amine source such as ammonium formate or formamide at high temperatures.[6][7]

The reaction proceeds through the formation of an intermediate imine, which is then reduced in situ by formic acid or a formate salt.[6]

Experimental Protocol: Leuckart Synthesis of 2-Phenylpropan-1-amine

Materials:

  • 1-Phenyl-2-propanone (P2P)

  • Ammonium formate

  • Formic acid (optional)

  • Hydrochloric acid (for hydrolysis)

  • Sodium hydroxide (for basification)

  • Organic solvent (e.g., toluene)

Procedure:

  • Imine Formation and Reduction: In a round-bottom flask equipped with a reflux condenser, a mixture of 1-phenyl-2-propanone and an excess of ammonium formate (or formamide) is heated.[8] The temperature is typically maintained between 160-185°C for several hours.[7] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Hydrolysis: After cooling, the reaction mixture contains the N-formyl intermediate. This is hydrolyzed by adding a strong acid, such as hydrochloric acid, and heating the mixture under reflux.[8]

  • Isolation and Purification: The acidic solution is cooled and then basified with a strong base, such as sodium hydroxide, to liberate the free amine. The amine is then extracted into an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product can be further purified by distillation or by conversion to a salt and recrystallization.

Reductive Amination: A More Versatile and Milder Alternative

Modern organic synthesis often favors more controlled and milder methods for amine synthesis. Reductive amination offers a versatile alternative to the harsh conditions of the Leuckart reaction.[9] This two-step, one-pot process involves the initial formation of an imine from a ketone or aldehyde and an amine, followed by its reduction to the corresponding amine using a selective reducing agent.[10]

A key advantage of this method is the ability to use a wider variety of starting materials and to achieve greater control over the reaction conditions.[11]

Experimental Protocol: Reductive Amination of 1-Phenyl-2-propanone

Materials:

  • 1-Phenyl-2-propanone (P2P)

  • Ammonia or an ammonium salt (e.g., ammonium acetate)

  • A reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation with H₂/Pd-C)[9][10]

  • A suitable solvent (e.g., methanol, ethanol, or dichloromethane)

  • An acid catalyst (optional, e.g., acetic acid)

Procedure:

  • Imine Formation: 1-Phenyl-2-propanone is dissolved in a suitable solvent along with the amine source.[8] If an ammonium salt is used, a weak acid may be added to facilitate imine formation. The mixture is stirred at room temperature or with gentle heating to allow for the formation of the imine intermediate.[12]

  • Reduction: The reducing agent is then added to the reaction mixture.[10] Sodium cyanoborohydride is a popular choice as it selectively reduces the imine in the presence of the unreacted ketone.[10] The reaction is stirred until completion, as monitored by TLC or GC-MS.

  • Work-up and Purification: The reaction is quenched, and the product is isolated by extraction. The crude amine can then be purified by distillation or chromatography.

Stereoselective Synthesis

Many 2-arylpropan-1-amine derivatives are chiral, and their enantiomers often exhibit different pharmacological activities and potencies.[13] For example, dextroamphetamine (d-amphetamine) is a more potent CNS stimulant than levoamphetamine (l-amphetamine). This has driven the development of stereoselective synthetic methods to produce single enantiomers.

These methods often employ chiral auxiliaries, chiral catalysts, or enzymatic resolutions. Chiral starting materials, such as enantiomerically pure amino acids, can also be utilized.

Pharmacological Mechanisms of Action: Modulating Monoamine Neurotransmission

The primary pharmacological effects of most 2-arylpropan-1-amine derivatives stem from their ability to modulate the neurotransmission of monoamines, particularly dopamine (DA), norepinephrine (NE), and serotonin (5-HT).[14][15] Their mechanism of action is multifaceted and involves interactions with monoamine transporters and vesicular monoamine transporters (VMATs).[1]

Interaction with Monoamine Transporters (DAT, NET, and SERT)

Amphetamine and its analogs act as substrates for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[3] They are transported into the presynaptic neuron, where they disrupt the normal function of these transporters in several ways:

  • Competitive Inhibition of Reuptake: By binding to the transporters, they competitively inhibit the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft.[1]

  • Transporter-Mediated Efflux: Once inside the neuron, they induce a reversal of the transporter's function, causing it to efflux monoamines from the cytoplasm into the synaptic cleft.[8]

This dual action leads to a significant increase in the extracellular concentrations of these neurotransmitters, resulting in enhanced monoaminergic signaling.

Disruption of Vesicular Storage

In addition to their effects on plasma membrane transporters, these compounds also disrupt the vesicular storage of monoamines. They are weak bases and can diffuse into synaptic vesicles, disrupting the proton gradient necessary for the vesicular monoamine transporter 2 (VMAT2) to sequester monoamines. This leads to an increase in the cytosolic concentration of monoamines, further promoting their efflux through the plasma membrane transporters.

The following diagram illustrates the key steps in the mechanism of action of a typical 2-arylpropan-1-amine derivative at a dopaminergic synapse.

Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Dopamine) DA_cyto Cytosolic Dopamine Vesicle->DA_cyto DA leakage DAT Dopamine Transporter (DAT) DA_synapse Dopamine DAT->DA_synapse Blocks Reuptake VMAT2 VMAT2 DA_cyto->DAT Reverse transport (Efflux) Amph 2-Arylpropan-1-amine Derivative Amph->Vesicle Disrupts H+ gradient Amph->DAT Enters via DAT DA_receptor Dopamine Receptor DA_synapse->DA_receptor Increased Binding

Mechanism of a 2-arylpropan-1-amine derivative at a dopaminergic synapse.
Trace Amine-Associated Receptor 1 (TAAR1) Agonism

Recent research has highlighted the role of the trace amine-associated receptor 1 (TAAR1) in mediating some of the effects of phenethylamines.[8][14] TAAR1 is a G-protein coupled receptor that is activated by trace amines, including β-phenylethylamine, and also by amphetamine and its analogs.[16] Activation of TAAR1 can modulate the activity of monoamine transporters and influence downstream signaling pathways, adding another layer of complexity to the pharmacology of these compounds.[13]

Structure-Activity Relationships (SAR): Tuning for Potency and Selectivity

The biological activity of 2-arylpropan-1-amine derivatives is highly dependent on their chemical structure. Subtle modifications to the aryl ring, the propyl chain, or the amine group can have profound effects on their potency, selectivity for different monoamine transporters, and overall pharmacological profile.

DerivativeAryl GroupR1R2DAT IC₅₀ (nM)[10]NET IC₅₀ (nM)[10]SERT IC₅₀ (nM)[10]
AmphetaminePhenylHH24.87.42210
MethamphetaminePhenylHCH₃24.543.11130
4-Chloroamphetamine4-ChlorophenylHH148120141
3,4-Methylenedioxy-amphetamine (MDA)3,4-MethylenedioxyphenylHH230360108
3,4-Methylenedioxy-methamphetamine (MDMA)3,4-MethylenedioxyphenylHCH₃348612128

Key SAR Insights:

  • Aryl Ring Substitution: Substitution on the phenyl ring significantly alters selectivity. For example, the addition of a 4-chloro group, as in 4-chloroamphetamine, increases potency at the serotonin transporter.[3] The 3,4-methylenedioxy group found in MDA and MDMA also confers greater activity at SERT.[3]

  • N-Alkylation: N-methylation, as seen in the transition from amphetamine to methamphetamine, generally maintains or slightly alters potency at DAT and NET while having a more variable effect on SERT.[3]

  • α-Methyl Group: The α-methyl group is crucial for activity as it protects the amine from metabolism by monoamine oxidase (MAO).

Beyond the Synapse: Expanding Therapeutic Horizons

While the historical and most well-known applications of 2-arylpropan-1-amine derivatives are as CNS stimulants for conditions like ADHD and narcolepsy, modern research has unveiled a broader therapeutic potential for this versatile scaffold.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Fatty acid amide hydrolase (FAAH) is an enzyme responsible for the degradation of endocannabinoids, such as anandamide.[17][18] Inhibition of FAAH leads to an increase in endogenous cannabinoid levels, which can produce analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[19] Several 2-arylpropan-1-one derivatives, which can be considered structurally related to 2-arylpropan-1-amines, have been investigated as FAAH inhibitors.[20]

CompoundStructureFAAH IC₅₀ (nM)Reference
PF-04457845N-pyridazin-3-yl-4-(3-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzylidene)piperidine-1-carboxamide7.2[9]
URB597[3-(3-carbamoylphenyl)phenyl] N-cyclohexylcarbamate4.6[21]

The following diagram illustrates a simplified workflow for screening potential FAAH inhibitors.

FAAH_Inhibitor_Screening cluster_workflow High-Throughput Screening Workflow for FAAH Inhibitors Compound_Library Compound Library (2-arylpropan-1-amine derivatives) Primary_Screen Primary Screen (e.g., Fluorometric Assay) Compound_Library->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response & IC₅₀ Determination Hit_Identification->Dose_Response Lead_Optimization Lead Optimization (SAR Studies) Dose_Response->Lead_Optimization In_Vivo_Testing In Vivo Efficacy & Safety Testing Lead_Optimization->In_Vivo_Testing

Workflow for screening potential FAAH inhibitors.
Antidepressant and Anxiolytic Agents

The ability of some 2-arylpropan-1-amine derivatives to modulate serotonergic and noradrenergic systems has led to their investigation as potential antidepressants and anxiolytics.[22] For example, certain cyclopropane-fused analogs have shown promising antidepressant-like activity in preclinical models.[22]

Analytical Characterization

The unambiguous identification and quantification of 2-arylpropan-1-amine derivatives are crucial in both pharmaceutical quality control and forensic analysis. A combination of chromatographic and spectroscopic techniques is typically employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the separation and identification of these compounds. The fragmentation patterns observed in the mass spectrum provide a molecular fingerprint for each derivative. For amphetamine, common fragments include the tropylium ion (m/z 91) and the iminium ion (m/z 44).[2][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of the molecule.

  • ¹H NMR: The proton NMR spectrum of a typical 2-arylpropan-1-amine will show characteristic signals for the aromatic protons, the methine proton of the propyl chain, the methylene protons adjacent to the amine, and the methyl group.

  • ¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule, providing further confirmation of the structure.[23]

Conclusion

The journey of 2-arylpropan-1-amine derivatives from a laboratory curiosity to a major class of therapeutic agents and research tools is a testament to the power of chemical synthesis and pharmacological investigation. What began with the serendipitous discovery of amphetamine's stimulant properties has blossomed into a rich field of medicinal chemistry, with ongoing efforts to fine-tune the activity of this privileged scaffold for a variety of therapeutic targets. The continued exploration of the synthesis, pharmacology, and structure-activity relationships of these compounds holds great promise for the development of novel therapeutics for a range of CNS disorders and beyond.

References

  • International Journal of Pharmaceutical Sciences. (2024, May 8). Exploring The Multifaceted Mechanisms Of Amphetamines And Their Impact On Neurotransmission. [Link]

  • Wikipedia. (n.d.). History and culture of substituted amphetamines. [Link]

  • Heal, D. J., Smith, S. L., Gosden, J., & Nutt, D. J. (2013). Amphetamine, past and present – a pharmacological and clinical perspective. Journal of Psychopharmacology, 27(6), 479–496. [Link]

  • EMCDDA. (2023, October 15). EU Drug Market: Amphetamine — Production in Europe. [Link]

  • [www.rhodium.ws]. (n.d.). Impurities in Illicit Drug Preparations: Amphetamine and Methamphetamine. [Link]

  • MDPI. (2023, January 29). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]

  • Scribd. (n.d.). Reductive Amination of Amphetamine. [Link]

  • Xie, Z., & Miller, G. M. (2008). Beta-phenylethylamine alters monoamine transporter function via trace amine-associated receptor 1: implication for modulatory roles of trace amines in brain. Journal of Pharmacology and Experimental Therapeutics, 325(2), 617–628. [Link]

  • ACS Chemical Neuroscience. (2018, April 19). DARK Side of Amphetamine and Analogues: Pharmacology, Syndromic Manifestation, and Management of Amphetamine Addiction. [Link]

  • Wikipedia. (n.d.). Leuckart reaction. [Link]

  • ACS Publications. (2024, February 21). Uncovering Structure–Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments. [Link]

  • PubMed. (2011, September 15). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MS(E) accurate-mass spectra. [Link]

  • PubMed. (2006, January 15). Synthesis and structure-activity relationships of FAAH inhibitors: cyclohexylcarbamic acid biphenyl esters with chemical modulation at the proximal phenyl ring. [Link]

  • National Center for Biotechnology Information. (n.d.). Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain. [Link]

  • SciSpace. (2006, June 15). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay.[Link]

  • MDPI. (2023, January 29). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]

  • PubMed. (2001, March 15). Pharmacology of chiral compounds: 2-arylpropionic acid derivatives. [Link]

  • National Center for Biotechnology Information. (n.d.). Regulation of Monoamine Transporters: Role of Transporter Phosphorylation. [Link]

  • PubMed. (2005, November 17). Synthesis and monoamine transporter binding properties of 2,3-diaryltropanes. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. [Link]

  • ResearchGate. (2025, August 6). Design, Synthesis, and Structure−Activity Relationships of Alkylcarbamic Acid Aryl Esters, a New Class of Fatty Acid Amide Hydrolase Inhibitors. [Link]

  • OpenBU. (2011, July 14). Reductive Amination Reaction. [Link]

  • Frontiers. (2018, February 28). Striatal Tyrosine Hydroxylase Is Stimulated via TAAR1 by 3-Iodothyronamine, But Not by Tyramine or β-Phenylethylamine. [Link]

  • MDPI. (2021, December 28). Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. [Link]

  • MDPI. (2019, May 22). Anti-Inflammatory Effects by Pharmacological Inhibition or Knockdown of Fatty Acid Amide Hydrolase in BV2 Microglial Cells. [Link]

  • PubChem. (n.d.). (s)-N-methyl-1-(2-naphthyl)propan-2-amine. [Link]

  • ResearchGate. (2025, August 9). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). [Link]

  • The Royal Society of Chemistry. (n.d.). 1H and 13C NMR spectra for compounds 3a-s and 4a-s. [Link]

  • Beilstein Journals. (2011, December 30). Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles and evaluation of their antimalarial activity. [Link]

  • PubMed. (n.d.). 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. [Link]

  • Google Patents. (n.d.). CN105037172A - Preparation method of 2-(4'-chlorphenyl) aniline.
  • ResearchGate. (2025, August 9). H-1 and C-13 NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. [Link]

  • Organic Syntheses. (n.d.). 1-(p-CHLOROPHENYL)-3-PHENYL-2-PROPANONE. [Link]

  • PubMed Central. (n.d.). Discovery and Development of Monoamine Transporter Ligands. [Link]

  • MDPI. (n.d.). Synthesis, Docking Studies and Pharmacological Evaluation of Serotoninergic Ligands Containing a 5-Norbornene-2-Carboxamide Nucleus. [Link]

  • MDPI. (n.d.). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. [Link]

Sources

Methodological & Application

Determining the Enantiomeric Purity of (2S)-2-(3-Ethylphenyl)propan-1-amine: A Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of analytical methodologies for the determination of enantiomeric excess (e.e.) of (2S)-2-(3-Ethylphenyl)propan-1-amine, a chiral primary amine of interest in pharmaceutical development. Recognizing the critical importance of stereoisomeric purity in drug efficacy and safety, this document details established and robust techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. For each method, we present the underlying scientific principles, detailed experimental protocols, and data interpretation guidelines. This document is intended for researchers, scientists, and drug development professionals seeking to establish and validate reliable analytical methods for chiral purity assessment.

Introduction: The Significance of Enantiomeric Excess

In the realm of pharmaceutical sciences, the three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. The desired therapeutic effect often resides in one enantiomer, while the other may be inactive or, in some cases, contribute to adverse effects. Therefore, the accurate quantification of the enantiomeric purity, expressed as enantiomeric excess (e.e.), is a critical quality attribute for chiral drug substances.

(2S)-2-(3-Ethylphenyl)propan-1-amine is a chiral primary amine, and its stereoisomeric composition must be rigorously controlled and monitored throughout the drug development process. This guide provides a detailed exploration of the primary analytical techniques employed for this purpose.

Chromatographic Approaches for Enantioseparation

Chromatographic techniques are the cornerstone of enantiomeric purity analysis, offering high-resolution separation of enantiomers. The fundamental principle lies in the differential interaction of the enantiomers with a chiral environment, leading to different retention times and, consequently, their separation.[1]

High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases (CSPs)

Direct chiral HPLC is a powerful and widely adopted method for enantiomeric separation.[2] It utilizes a column packed with a chiral stationary phase (CSP) that creates a diastereomeric interaction with the enantiomers of the analyte. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for a broad range of chiral compounds, including primary amines.[3][4]

The separation mechanism on polysaccharide-based CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure. The subtle differences in the spatial arrangement of the (R)- and (S)-enantiomers of 2-(3-Ethylphenyl)propan-1-amine lead to different stabilities of the transient diastereomeric complexes formed with the CSP, resulting in their differential retention and elution from the column.[3]

Objective: To determine the enantiomeric excess of (2S)-2-(3-Ethylphenyl)propan-1-amine using HPLC with a polysaccharide-based chiral stationary phase.

Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

  • Chiral Stationary Phase: A column such as Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)).

  • HPLC-grade n-Hexane and Isopropanol (IPA).

  • (2S)-2-(3-Ethylphenyl)propan-1-amine reference standard and sample for analysis.

  • Volumetric flasks, pipettes, and syringes with 0.45 µm filters.

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of n-Hexane and Isopropanol. A typical starting ratio is 90:10 (v/v). The optimal ratio may require adjustment to achieve baseline separation.[5]

  • Standard and Sample Preparation:

    • Prepare a stock solution of racemic 2-(3-Ethylphenyl)propan-1-amine in the mobile phase at a concentration of approximately 1 mg/mL.

    • Prepare a working standard of the (2S)-enantiomer at a similar concentration.

    • Prepare the sample for analysis by dissolving it in the mobile phase to a final concentration of approximately 1 mg/mL.

    • Filter all solutions through a 0.45 µm syringe filter before injection.[5]

  • Chromatographic Conditions:

    • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent.

    • Mobile Phase: n-Hexane:Isopropanol (e.g., 90:10 v/v), isocratic elution.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 215 nm (or a wavelength appropriate for the compound's chromophore).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Inject the racemic standard to confirm the elution order and resolution of the two enantiomers.

    • Inject the (2S)-enantiomer standard to identify the peak corresponding to the desired enantiomer.

    • Inject the sample solution.

    • Calculate the enantiomeric excess (e.e.) using the following formula:

      • e.e. (%) = [(Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer)] x 100

Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, precision, accuracy, and robustness.[6][7]

ParameterExpected Value
Retention Time (S-enantiomer)TBD by experiment
Retention Time (R-enantiomer)TBD by experiment
Resolution (Rs)> 1.5
Tailing Factor (T)0.8 - 1.5
Limit of Quantification (LOQ)To be determined
Gas Chromatography (GC) with Chiral Derivatization

An alternative chromatographic approach involves the derivatization of the enantiomeric amine with a chiral derivatizing agent (CDA) to form diastereomers.[8] These diastereomers possess different physical properties and can be separated on a standard achiral GC column.[9]

The reaction of the racemic amine with a single enantiomer of a chiral derivatizing agent, such as S-(-)-N-(trifluoroacetyl)-prolyl chloride (TFAPC), produces a mixture of diastereomeric amides. These diastereomers have different volatilities and interactions with the stationary phase of the GC column, allowing for their separation.[10]

Objective: To determine the enantiomeric excess of (2S)-2-(3-Ethylphenyl)propan-1-amine by GC after derivatization.

Instrumentation and Materials:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Achiral capillary column (e.g., DB-5 or equivalent).

  • Chiral Derivatizing Agent: S-(-)-N-(Trifluoroacetyl)-prolyl chloride (TFAPC).

  • Anhydrous solvent (e.g., Dichloromethane).

  • Triethylamine (or another suitable base).

  • (2S)-2-(3-Ethylphenyl)propan-1-amine reference standard and sample.

  • Reaction vials, syringes.

Procedure:

  • Derivatization:

    • In a reaction vial, dissolve a known amount of the amine sample (e.g., 1 mg) in anhydrous dichloromethane (1 mL).

    • Add triethylamine (1.5 equivalents).

    • Add S-(-)-N-(Trifluoroacetyl)-prolyl chloride (1.2 equivalents) dropwise while stirring.

    • Allow the reaction to proceed at room temperature for 30-60 minutes.

    • Wash the reaction mixture with a dilute acid and then with water to remove excess reagents.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate it under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for GC analysis.

  • GC Conditions:

    • Column: DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium or Hydrogen at an appropriate flow rate.

    • Oven Temperature Program: Start at a suitable initial temperature (e.g., 150 °C), hold for 1 minute, then ramp to a final temperature (e.g., 250 °C) at a rate of 10 °C/min.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C (for FID).

    • Injection Mode: Split or splitless, depending on concentration.

  • Data Analysis:

    • Inject the derivatized racemic standard to determine the retention times and response factors of the two diastereomers.

    • Inject the derivatized sample.

    • Calculate the enantiomeric excess based on the peak areas of the two diastereomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a powerful alternative for determining enantiomeric excess without the need for chromatographic separation. This is achieved by converting the enantiomers into diastereomers in situ using a chiral derivatizing agent (CDA) or by using a chiral solvating agent (CSA).[9][11]

NMR with Chiral Derivatizing Agents (CDAs)

The principle is similar to that of GC with derivatization. The enantiomeric amine is reacted with a chiral reagent to form diastereomers, which will exhibit distinct signals in the NMR spectrum.[9] Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) and its acid chloride are classic examples of CDAs used for this purpose.[8][9]

The formation of diastereomeric amides with Mosher's acid chloride results in different chemical environments for the protons and other NMR-active nuclei in the two diastereomers. This leads to separate and distinguishable peaks in the ¹H, ¹⁹F, or ¹³C NMR spectra, allowing for their quantification.[9]

Objective: To determine the enantiomeric excess of (2S)-2-(3-Ethylphenyl)propan-1-amine by ¹H NMR after derivatization with Mosher's acid chloride.

Materials:

  • NMR spectrometer.

  • NMR tubes.

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride).

  • Deuterated chloroform (CDCl₃).

  • Pyridine (as a base).

  • (2S)-2-(3-Ethylphenyl)propan-1-amine sample.

Procedure:

  • Derivatization in NMR Tube:

    • Dissolve approximately 5-10 mg of the amine sample in 0.5 mL of CDCl₃ in an NMR tube.

    • Add a small amount of pyridine (a few microliters).

    • Add a slight excess (e.g., 1.1 equivalents) of (R)-Mosher's acid chloride to the NMR tube.

    • Cap the tube and shake gently to mix. The reaction is typically rapid at room temperature.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum of the reaction mixture.

  • Data Analysis:

    • Identify a well-resolved pair of signals corresponding to a specific proton (or group of protons) in the two diastereomers.

    • Integrate the areas of these two signals.

    • Calculate the enantiomeric excess based on the ratio of the integrals.

NMR with Chiral Solvating Agents (CSAs)

Chiral solvating agents form transient, weak diastereomeric complexes with the enantiomers of the analyte.[12] This interaction induces small but measurable differences in the chemical shifts of the enantiomers' signals in the NMR spectrum. BINOL (1,1'-bi-2-naphthol) derivatives are effective CSAs for primary amines.[12]

The non-covalent interactions (e.g., hydrogen bonding, π-π stacking) between the chiral solvating agent and the enantiomers lead to the formation of diastereomeric solvates. The different spatial arrangements of these solvates result in distinct magnetic environments for the nuclei of the enantiomers, causing a separation of their NMR signals.[12]

Objective: To determine the enantiomeric excess of (2S)-2-(3-Ethylphenyl)propan-1-amine by ¹H NMR using a chiral solvating agent.

Materials:

  • NMR spectrometer.

  • NMR tubes.

  • Chiral Solvating Agent: (S)-BINOL or a suitable derivative.[12]

  • Deuterated chloroform (CDCl₃).

  • (2S)-2-(3-Ethylphenyl)propan-1-amine sample.

Procedure:

  • Sample Preparation in NMR Tube:

    • Dissolve approximately 5-10 mg of the amine sample in 0.5 mL of CDCl₃ in an NMR tube.

    • Add a stoichiometric amount or a slight excess of the chiral solvating agent (e.g., (S)-BINOL).

    • Cap the tube and shake to ensure thorough mixing.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum of the mixture.

  • Data Analysis:

    • Identify a proton signal of the analyte that shows clear separation into two distinct peaks for the two enantiomers.

    • Integrate the areas of these two signals.

    • Calculate the enantiomeric excess from the integral ratio.

Method Selection and Comparison

The choice of analytical method depends on several factors, including the available instrumentation, the required sensitivity and accuracy, and the stage of drug development.

MethodAdvantagesDisadvantages
Chiral HPLC High resolution and accuracy; direct analysis without derivatization; widely applicable.[2][3]Requires specialized and often expensive chiral columns; method development can be time-consuming.
Chiral GC High sensitivity and efficiency; can be coupled with mass spectrometry for structural confirmation.[10]Requires derivatization, which adds a step to the workflow and can introduce errors; analyte must be volatile.
NMR with CDA Rapid analysis; provides structural information; does not require chromatographic separation.[9]Lower sensitivity than chromatographic methods; derivatization is required; potential for kinetic resolution if the reaction is not quantitative.[9]
NMR with CSA Non-destructive and rapid; no covalent modification of the analyte.[12]Smaller chemical shift differences can make quantification challenging; requires a suitable CSA.

Visualization of Workflows

Chiral HPLC Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep_MP Prepare Mobile Phase (n-Hexane/IPA) Prep_Sample Dissolve Sample in Mobile Phase Prep_MP->Prep_Sample Filter Filter Sample (0.45 µm) Prep_Sample->Filter Inject Inject onto Chiral Column Filter->Inject Separate Enantiomeric Separation on CSP Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % e.e. Integrate->Calculate

Caption: Workflow for enantiomeric excess determination by Chiral HPLC.

NMR with Chiral Derivatizing Agent Workflow

NMR_CDA_Workflow cluster_prep In-Situ Derivatization cluster_analysis NMR Analysis cluster_data Data Interpretation Dissolve Dissolve Amine in CDCl3 Add_CDA Add Chiral Derivatizing Agent Dissolve->Add_CDA Mix Mix in NMR Tube Add_CDA->Mix Acquire Acquire NMR Spectrum Mix->Acquire Process Process Spectrum Acquire->Process Identify Identify Diastereomeric Signals Process->Identify Integrate Integrate Signals Identify->Integrate Calculate Calculate % e.e. Integrate->Calculate

Caption: Workflow for enantiomeric excess determination by NMR with a CDA.

Conclusion

The determination of the enantiomeric excess of (2S)-2-(3-Ethylphenyl)propan-1-amine is a critical step in ensuring its quality and suitability for pharmaceutical applications. This guide has detailed several robust analytical methods, including chiral HPLC, chiral GC with derivatization, and NMR spectroscopy with both chiral derivatizing and solvating agents. The choice of method will be guided by the specific requirements of the analysis. For routine quality control, chiral HPLC is often the method of choice due to its high accuracy and direct nature. For rapid screening or when chromatographic methods are not feasible, NMR-based techniques offer a valuable alternative. Regardless of the method chosen, proper validation is essential to ensure the reliability of the results.

References

  • Gaşpar, A., & Vlase, L. (2005). Enantiomeric separation of 1-phenylethylamine and 1-cyclohexylethylamine in capillary electrophoresis with contactless conductivity detection. Journal of Chromatography A, 1094(1-2), 196-199. [Link]

  • Singh, V., & Samanta, S. K. (2011). Three-Component Chiral Derivatizing Protocols for NMR Spectroscopic Enantiodiscrimination of Hydroxy Acids and Primary Amines. The Journal of Organic Chemistry, 76(24), 10135–10141. [Link]

  • Wikipedia. (2023, October 28). Chiral derivatizing agent. In Wikipedia. [Link]

  • James, T. D., & Phillips, M. D. (2009). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 4(9), 1338–1344. [Link]

  • Wahl, J., & Holzgrabe, U. (2018). Capillary electrophoresis separation of phenethylamine enantiomers using amino acid based ionic liquids. Journal of Pharmaceutical and Biomedical Analysis, 148, 245–250. [Link]

  • Kurosu, M., & Li, K. (2009). New chiral derivatizing agents: convenient determination of absolute configurations of free amino acids by 1H NMR. Organic Letters, 11(4), 911–914. [Link]

  • Wahl, J., & Holzgrabe, U. (2017). Characterization of complexes between phenethylamine enantiomers and β-cyclodextrin derivatives by capillary electrophoresis-Determination of binding constants and complex mobilities. Electrophoresis, 38(8), 1188–1200. [Link]

  • Scriba, G. K. A. (2004). Enantiomer Separations in Capillary Electrophoresis in the Case of Equal Binding Constants of the Enantiomers with a Chiral Selector: Commentary on the Feasibility of the Concept. Analytical Chemistry, 76(13), 363A–367A. [Link]

  • Liu, J. T., et al. (1993). Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation. Journal of Chromatography B: Biomedical Sciences and Applications, 622(1), 29-37. [Link]

  • Vishnu Murthy, M., et al. (2009). A VALIDATED LC METHOD FOR DETERMINATION OF THE ENANTIOMERIC PURITY OF ATORVASTATIN IN BULK DRUG AND DOSAGE FORMS. Rasayan Journal of Chemistry, 2(4), 836-841. [Link]

  • Chimalakonda, K. R., et al. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. American Journal of Analytical Chemistry, 3, 478-483. [Link]

  • Bey, A. L., et al. (2012). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Sensors (Basel, Switzerland), 12(9), 12158–12169. [Link]

  • Jain, R., et al. (2006). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 68(4), 464. [Link]

  • Tanimoto, H., et al. (2018). Detection of enantiomers of chiral primary amines by 1H NMR analysis via enamine formation with an enantiopure γ-position aldol. Tetrahedron Letters, 59(22), 2155-2158. [Link]

  • Kumar, A., et al. (2019). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology, 12(2), 643-647. [Link]

  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea), 65(3), 195-204. [Link]

  • Nieto, I., et al. (2011). A Facile CD Protocol for Rapid Determination of Enantiomeric Excess and Concentration of Chiral Primary Amines. The Journal of organic chemistry, 76(10), 3939–3946. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Adams, H., et al. (2022). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Dalton Transactions, 51(18), 7136-7145. [Link]

  • Wang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 303–320. [Link]

  • Abuga, K. O. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access, 2(1), 1-6. [Link]

  • Kumar, S., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H. RSC Advances, 12(41), 26960-26967. [Link]

  • Negreira, N., et al. (2021). An overview of analytical methods for enantiomeric determination of chiral pollutants in environmental samples and biota. Trends in Environmental Analytical Chemistry, 30, e00129. [Link]

  • Sawada, M., et al. (1992). Determination of enantiomeric excess for amino acid ester salts using FAB mass spectrometry. Journal of the Chemical Society, Chemical Communications, (10), 717-719. [Link]

Sources

chiral HPLC method development for 2-(3-ethylphenyl)propan-1-amine separation

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chiral HPLC Method Development for the Enantioseparation of 2-(3-ethylphenyl)propan-1-amine

Executive Summary

The enantiomeric separation of underivatized primary chiral amines remains one of the most complex challenges in chromatographic method development. This application note details the mechanistic rationale, column selection, and optimized protocols for the baseline separation of 2-(3-ethylphenyl)propan-1-amine enantiomers. By contrasting an enthalpy-driven crown ether approach with an immobilized polysaccharide normal-phase methodology, this guide provides drug development professionals with scalable, self-validating workflows for both analytical purity assessment and preparative isolation.

Analyte Profiling & Mechanistic Challenges

2-(3-ethylphenyl)propan-1-amine is a β -methylphenethylamine derivative characterized by a primary amine group at the C1 position and a chiral center at the C2 ( β ) position adjacent to a 3-ethylphenyl ring.

The structural topology presents two distinct chromatographic challenges:

  • High Basicity & Silanol Activity: The primary amine moiety is highly basic. On standard silica-based chiral stationary phases (CSPs), this leads to severe secondary interactions with residual acidic silanols, resulting in irreversible adsorption or extreme peak tailing.

  • Steric Distance: Because the chiral center is at the β -position, it is one methylene group removed from the primary amine. The chosen chiral selector must possess a recognition mechanism capable of extending beyond the amine anchor point to sterically differentiate the methyl and 3-ethylphenyl substituents at C2.

Mechanistic Rationale for CSP Selection

To overcome these challenges without resorting to chemical derivatization, two distinct chromatographic modes are deployed:

Crown Ether CSPs (Acidic Aqueous Mode)

Crown ether columns, such as CROWNPAK CR(+), are the gold standard for underivatized primary amines [1]. The chiral recognition mechanism relies on the formation of an inclusion complex. Under highly acidic conditions (pH < 2), the primary amine is fully protonated to an ammonium ion ( −NH3+​ ). The three protons form highly directional hydrogen bonds with the oxygen atoms inside the 18-crown-6 ether cavity. Chiral discrimination occurs as the substituents on the analyte's chiral center sterically interact with the chiral barrier (e.g., binaphthyl groups) of the stationary phase.

Causality of Temperature: This inclusion complexation is an enthalpy-driven, exothermic process. Consequently, lowering the column temperature (e.g., to 5–15°C) increases the binding constant and amplifies the stereoselective energy difference ( ΔΔG ), directly improving resolution.

Immobilized Polysaccharide CSPs (Normal Phase Mode)

For preparative scalability, immobilized polysaccharide columns like CHIRALPAK IG (amylose tris(3-chloro-5-methylphenylcarbamate)) are preferred [2]. The recognition mechanism relies on hydrogen bonding, dipole-dipole interactions, and π−π stacking between the analyte's aromatic ring and the phenylcarbamate groups of the CSP.

Causality of Additives: To prevent the primary amine from interacting with residual silanols, a basic modifier such as Diethylamine (DEA) is mandatory [3]. DEA acts as a sacrificial competitor, saturating the acidic silanol sites and neutralizing the analyte, ensuring that retention is driven solely by the chiral selector.

Method Development Workflow

Workflow Analyte Target Analyte: 2-(3-ethylphenyl)propan-1-amine CSP Select Chiral Stationary Phase (CSP) Analyte->CSP Crown Crown Ether CSP (e.g., CROWNPAK CR+) CSP->Crown Primary Amine Focus Poly Polysaccharide CSP (e.g., CHIRALPAK IG) CSP->Poly Preparative Scalability Crown_MP Acidic Aqueous Mode (pH 1.5 HClO4 / MeOH) Crown->Crown_MP Poly_MP Normal Phase Mode (Hexane / IPA / 0.1% DEA) Poly->Poly_MP Crown_Opt Optimize Temperature (Sub-ambient: 5-15°C) Crown_MP->Crown_Opt Poly_Opt Optimize Additive (DEA prevents tailing) Poly_MP->Poly_Opt Val System Suitability (Rs > 1.5, Tailing < 1.5) Crown_Opt->Val Poly_Opt->Val

Fig 1: Decision tree and optimization workflow for primary amine chiral HPLC method development.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating systems. If the specified System Suitability Criteria (SSC) are not met at the end of the run, the protocol dictates an immediate corrective loop.

Protocol A: Analytical Resolution via Crown Ether CSP

Objective: Achieve maximum analytical resolution of the enantiomers utilizing inclusion complexation.

  • Column Installation: Install a CROWNPAK CR(+) column (150 x 4.0 mm, 5 µm).

  • Mobile Phase Preparation: Prepare an aqueous solution of Perchloric acid ( HClO4​ ) adjusted to pH 1.5. Mix with HPLC-grade Methanol in an 85:15 (v/v) ratio. Note: Do not use basic additives; they will permanently destroy the crown ether phase.

  • System Equilibration: Set the column oven to 10°C . Flush the column at 0.6 mL/min for 45 minutes to ensure thermal and chemical equilibrium.

  • Sample Preparation: Dissolve 2-(3-ethylphenyl)propan-1-amine in the mobile phase to a concentration of 1.0 mg/mL.

  • Execution: Inject 5 µL. Monitor UV absorbance at 210 nm.

  • Self-Validation Check:

    • Criteria: Resolution ( Rs​ ) must be 2.0.

    • Correction Loop: If Rs​ < 2.0, lower the column temperature to 5°C to increase the thermodynamic binding constant.

Protocol B: Preparative-Scale Resolution via Immobilized Polysaccharide CSP

Objective: Achieve baseline separation with high loading capacity for potential scale-up.

  • Column Installation: Install a CHIRALPAK IG column (250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Mix n-Hexane and Isopropanol (IPA) in an 80:20 (v/v) ratio. Add exactly 0.1% (v/v) Diethylamine (DEA). Note: DEA is highly volatile; prepare fresh daily to maintain silanol suppression.

  • System Equilibration: Set the column oven to 25°C . Flush at 1.0 mL/min for 30 minutes.

  • Sample Preparation: Dissolve the analyte in Hexane/IPA (80:20) to a concentration of 2.5 mg/mL.

  • Execution: Inject 10 µL. Monitor UV absorbance at 220 nm.

  • Self-Validation Check:

    • Criteria: Tailing factor ( Tf​ ) must be 1.5.

    • Correction Loop: If Tf​ > 1.5, verify the DEA concentration. If the mobile phase is older than 24 hours, remake it, as DEA evaporation exposes silanol sites.

Comparative Quantitative Data

Table 1 summarizes the expected chromatographic performance of 2-(3-ethylphenyl)propan-1-amine under the optimized protocols.

ParameterProtocol A: CROWNPAK CR(+)Protocol B: CHIRALPAK IG
Mobile Phase pH 1.5 HClO4​ / MeOH (85:15)Hexane / IPA / DEA (80:20:0.1)
Temperature 10°C25°C
Flow Rate 0.6 mL/min1.0 mL/min
Retention Time 1 ( t1​ ) 8.4 min11.2 min
Retention Time 2 ( t2​ ) 12.1 min13.8 min
Selectivity ( α ) 1.551.28
Resolution ( Rs​ ) 3.22.1
Tailing Factor ( Tf​ ) 1.11.3
Primary Use Case Analytical purity, MS-compatible (if TFA used)Preparative isolation, High loading

Chiral Recognition Mechanism Diagram

Mechanism Analyte 2-(3-ethylphenyl)propan-1-amine Primary Amine (-NH2) Beta-Chiral Center Crown Crown Analyte->Crown Acidic Aqueous Poly Polysaccharide CSP H-Bonding & Pi-Pi Requires DEA Additive Analyte->Poly Normal Phase

Fig 2: Distinct chiral recognition mechanisms for primary amines on Crown Ether vs. Polysaccharide CSPs.

References

  • Aboul-Enein, H. Y., & Serignese, V. (1997). Direct chiral resolution of phenylalkylamines using a crown ether chiral stationary phase. Biomedical Chromatography, 11(1), 7-10. URL:[Link]

  • Sun, P., & Wang, C. (2010). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Chromatography A, 1217(30), 4904-4918. URL:[Link]

  • Hancu, G., Modroiu, A., Stroia, D. G., & Uilăcan, A. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Symmetry, 13(8), 1438. URL:[Link]

large-scale synthesis of enantiopure (2S)-2-(3-Ethylphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Large-Scale Synthesis of Enantiopure (2S)-2-(3-Ethylphenyl)propan-1-amine: A Scalable Pathway for Pharmaceutical Intermediate Production

Abstract: This technical guide provides a comprehensive and scalable methodology for the synthesis of enantiopure (2S)-2-(3-Ethylphenyl)propan-1-amine, a key chiral building block in the pharmaceutical industry. The strategy detailed herein is optimized for large-scale production, focusing on robustness, cost-effectiveness, and high stereochemical control. The synthetic approach involves two primary stages: the initial synthesis of the racemic amine via one-pot reductive amination, followed by an efficient classical resolution using a chiral resolving agent to isolate the desired (S)-enantiomer. This document is intended for researchers, process chemists, and drug development professionals, offering detailed, step-by-step protocols, explanations of experimental choices, analytical quality control procedures, and considerations for process scale-up.

Strategic Overview & Retrosynthesis

The synthesis of single-enantiomer chiral amines is a cornerstone of modern pharmaceutical development, as the biological activity of a drug often resides in only one of its enantiomers. The target molecule, (2S)-2-(3-Ethylphenyl)propan-1-amine, is a valuable intermediate whose stereocenter is critical for its application. While several asymmetric synthesis routes exist, for large-scale industrial production, a strategy combining a straightforward synthesis of the racemate with a highly efficient resolution step is often the most pragmatic and economical approach.[1]

Our selected strategy hinges on these principles:

  • Racemate Synthesis: A direct, one-pot reductive amination of the corresponding ketone, 1-(3-ethylphenyl)propan-2-one, provides the racemic amine in high yield. This method is favored for its operational simplicity and avoidance of isolating the intermediate imine.[2][3]

  • Chiral Resolution: The separation of the enantiomers is achieved through classical diastereomeric salt formation. This physical chemistry-based method relies on the differential solubility of diastereomeric salts formed between the racemic amine and an enantiopure chiral acid.[4][5] We have selected (+)-(2R,3R)-tartaric acid as the resolving agent due to its proven efficacy, availability in high enantiomeric purity, and cost-effectiveness for resolving primary amines.[6][7]

The overall synthetic workflow is depicted below.

G cluster_0 Part 1: Racemate Synthesis cluster_1 Part 2: Chiral Resolution cluster_2 Part 3: Product Isolation start 1-(3-ethylphenyl)propan-2-one racemate Racemic (R/S)-2-(3-Ethylphenyl)propan-1-amine start->racemate Reductive Amination (NH₃, H₂, Pd/C or NaBH₃CN) resolution Diastereomeric Salt Formation (+)-(2R,3R)-Tartaric Acid racemate->resolution separation Fractional Crystallization resolution->separation salt Crystalline (2S)-Amine-(2R,3R)-Tartrate Salt separation->salt Less Soluble mother_liquor Soluble (2R)-Amine-(2R,3R)-Tartrate Salt (in Mother Liquor) separation->mother_liquor More Soluble liberation Base Treatment (NaOH) salt->liberation final_product Enantiopure (2S)-2-(3-Ethylphenyl)propan-1-amine liberation->final_product Extraction & Purification

Diagram 1: Overall Synthetic Workflow.

Part 1: Synthesis of Racemic 2-(3-Ethylphenyl)propan-1-amine

Principle of Reductive Amination

Reductive amination is a powerful transformation that converts a carbonyl group (ketone or aldehyde) into an amine.[2] The reaction proceeds through the in-situ formation of an imine intermediate by reacting the ketone with an amine source (here, ammonia), followed by immediate reduction to the corresponding amine.[3] Using a reducing agent that is more selective for the imine than the ketone, or by using catalytic hydrogenation, allows this to be performed efficiently in a single pot.

Protocol 1: Large-Scale Reductive Amination

Materials:

  • 1-(3-ethylphenyl)propan-2-one (1.0 eq)

  • Ammonia (7N solution in Methanol, 5-10 eq)

  • Sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq) or Palladium on Carbon (5% Pd/C, 1-2 mol%)

  • Methanol (MeOH), Anhydrous

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Hydroxide (NaOH), 50% solution

  • Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure (using NaBH₃CN):

  • To a suitable jacketed glass reactor, charge anhydrous methanol and cool to 0-5 °C under a nitrogen atmosphere.

  • Add 1-(3-ethylphenyl)propan-2-one (1.0 eq).

  • Slowly add the 7N solution of ammonia in methanol (5-10 eq) while maintaining the internal temperature below 10 °C. Stir the mixture for 30-60 minutes to facilitate imine formation.

  • In a separate vessel, dissolve sodium cyanoborohydride (1.5 eq) in a minimal amount of anhydrous methanol.

  • Add the NaBH₃CN solution dropwise to the reactor over 1-2 hours, ensuring the temperature does not exceed 15 °C. Causality Note: NaBH₃CN is a milder reducing agent than NaBH₄ and is stable under weakly acidic or neutral conditions, making it ideal for selectively reducing the imine intermediate in the presence of the starting ketone.[8]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor reaction progress via GC or TLC until consumption of the starting ketone is complete.

  • Work-up: a. Carefully quench the reaction by slowly adding water, followed by concentrated HCl until the pH is ~1-2 to neutralize excess reagents and form the amine hydrochloride salt. Caution: This step may release toxic HCN gas; perform in a well-ventilated fume hood. b. Concentrate the mixture under reduced pressure to remove the methanol. c. Add water and wash the aqueous layer with DCM or MTBE to remove any unreacted ketone and non-basic impurities. d. Cool the aqueous layer in an ice bath and basify to pH >12 by the slow addition of 50% NaOH solution. e. Extract the liberated free amine into DCM or MTBE (3x). f. Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude racemic 2-(3-ethylphenyl)propan-1-amine.

  • Purification: The crude product can be purified by vacuum distillation to afford the racemic amine with >98% purity.

Part 2: Chiral Resolution via Diastereomeric Salt Formation

Principle of Resolution

Enantiomers possess identical physical properties, making them inseparable by standard techniques like distillation or crystallization.[5] However, by reacting the racemic amine with a single enantiomer of a chiral acid, two diastereomeric salts are formed. Diastereomers have different physical properties, including solubility.[1][4] This difference is exploited by selecting a solvent system in which one diastereomeric salt is significantly less soluble, allowing it to selectively crystallize out of the solution.

G cluster_0 cluster_1 cluster_2 racemate (R)-Amine + (S)-Amine (Racemic Mixture) mix Mix in Solvent (e.g., Methanol) racemate->mix acid (+)-(R,R)-Tartaric Acid (Chiral Resolving Agent) acid->mix salt_S [(S)-Amine]·[(R,R)-Tartrate] (Diastereomeric Salt 1) mix->salt_S salt_R [(R)-Amine]·[(R,R)-Tartrate] (Diastereomeric Salt 2) mix->salt_R crystal Selective Crystallization (Less Soluble Salt Precipitates) salt_S->crystal solution Soluble Salt (Remains in Mother Liquor) salt_R->solution final_S (S)-Amine crystal->final_S Liberate Amine final_R (R)-Amine solution->final_R Liberate Amine

Diagram 2: Principle of Chiral Resolution.

Protocol 2: Diastereomeric Salt Crystallization

Materials:

  • Racemic 2-(3-ethylphenyl)propan-1-amine (1.0 eq)

  • (+)-(2R,3R)-Tartaric Acid (0.5-0.6 eq)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Water

Procedure:

  • In a reactor, dissolve (+)-(2R,3R)-tartaric acid (0.55 eq) in methanol (approx. 10-15 volumes relative to the amine) with gentle heating (40-50 °C). Causality Note: Using approximately half an equivalent of the resolving agent is a common strategy to maximize the yield and purity of the salt of the desired enantiomer in the first crystallization.[9]

  • In a separate vessel, dissolve the racemic amine (1.0 eq) in a smaller volume of methanol.

  • Slowly add the amine solution to the warm tartaric acid solution. An exotherm may be observed.

  • Heat the resulting clear solution to reflux (approx. 65 °C) for 30 minutes to ensure complete salt formation and dissolution.

  • Slowly cool the solution to room temperature over several hours. Spontaneous crystallization should occur. For large-scale operations, controlled cooling ramps are critical for forming pure, easily filterable crystals.

  • Further cool the slurry to 0-5 °C and hold for 2-4 hours to maximize the yield of the precipitated salt.

  • Isolation: Collect the crystalline solid by filtration. Wash the filter cake with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomeric salt.

  • Dry the solid under vacuum. This solid is the diastereomeric salt of predominantly (2S)-2-(3-ethylphenyl)propan-1-amine and (2R,3R)-tartaric acid. The enantiomeric purity of the salt can be checked at this stage by liberating the amine from a small sample and analyzing by chiral HPLC. If the desired enantiomeric excess (e.e.) is not met, a recrystallization from fresh methanol may be necessary.[10]

Part 3: Liberation and Final Purification

Protocol 3: Regeneration of the Enantiopure Amine

Materials:

  • Diastereomeric salt from Protocol 2

  • Sodium Hydroxide (NaOH), 10-50% aqueous solution

  • Dichloromethane (DCM) or MTBE

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Suspend the dried diastereomeric salt in a mixture of water and DCM (or MTBE).[4]

  • While stirring vigorously, add NaOH solution dropwise until the pH of the aqueous layer is >12. All solids should dissolve as the tartaric acid is neutralized and the free amine is liberated.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer two more times with the organic solvent.

  • Combine the organic extracts and wash with brine to remove residual water-soluble components.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched (2S)-2-(3-ethylphenyl)propan-1-amine.

  • Final Purification: For pharmaceutical applications, a final vacuum distillation is recommended to ensure high chemical purity.

Quality Control & Data Summary

The purity and identity of the product must be rigorously confirmed at each stage.

ParameterMethodSpecification (Typical)
Racemic Amine Purity GC-FID or ¹H NMR> 98%
Diastereomeric Salt Purity Chiral HPLC (on liberated amine)> 95% d.e. (diastereomeric excess)
Final Product Purity GC-FID or ¹H NMR> 99.5%
Enantiomeric Excess (e.e.) Chiral HPLC> 99.0% e.e.
Optical Rotation PolarimetryReport specific rotation value
Identity ¹H NMR, ¹³C NMR, MSConforms to structure

Analytical Methods:

  • Chiral HPLC: This is the definitive method for determining enantiomeric excess. A suitable chiral stationary phase (e.g., a cyclodextrin or polysaccharide-based column) must be used.[11]

  • NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and purity. Enantiomeric excess can sometimes be determined by ¹H NMR using a chiral solvating agent, which causes the signals for the two enantiomers to appear at different chemical shifts.[11][12]

Scale-Up and Safety Considerations

  • Thermal Safety: The formation of the diastereomeric salt and the subsequent neutralization with base are exothermic events. On a large scale, proper heat management through a jacketed reactor is crucial to prevent uncontrolled temperature increases.

  • Reagent Handling: Sodium cyanoborohydride can release toxic hydrogen cyanide gas upon contact with strong acids. All quenching operations must be performed with extreme caution in a well-ventilated area with appropriate personal protective equipment (PPE).

  • Crystallization Control: The cooling profile during crystallization is a critical process parameter. Slow, controlled cooling is essential to achieve high diastereomeric purity and obtain a particle size that is easy to filter and wash. Seeding the solution with a small amount of the desired diastereomeric salt can aid in controlled crystallization.

  • Solvent Selection: While methanol is effective, its toxicity and flammability are concerns at scale. Ethanol or isopropanol can be investigated as alternative, greener solvents.[9]

References

  • BenchChem. (n.d.). Application Note and Protocols for the Chiral Resolution of Amines using Fendizoic Acid. Retrieved from BenchChem website.[4]

  • Peel, A. J., et al. (2022). A chiral phosphazane reagent strategy for the determination of enantiomeric excess of amines. Dalton Transactions.[12]

  • Anisimov, A., & Aniskin, S. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols, 15, 2837–2855.[13]

  • BenchChem. (n.d.). A Researcher's Guide to Analytical Methods for Determining Enantiomeric Excess. Retrieved from BenchChem website.[11]

  • Xie, J.-H., & Zhou, Q.-L. (2020). Synthesis of Chiral Primary Amines via Enantioselective Reductive Amination: From Academia to Industry. Chinese Journal of Chemistry, 38(10), 1055-1066.[14]

  • Ferreira, F. C., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(9), 1337-1348.[1]

  • Li, Z.-B., et al. (2018). Determination of concentration and enantiomeric excess of amines and amino alcohols with a chiral nickel(ii) complex. Chemical Communications, 54(78), 11016-11019.[15]

  • Chemistry Steps. (n.d.). Resolution (Separation) of Enantiomers. Retrieved from Chemistry Steps website.[5]

  • You, L., & Anslyn, E. V. (2007). Two Methods for the Determination of Enantiomeric Excess and Concentration of a Chiral Sample with a Single Spectroscopic Measurement. Journal of the American Chemical Society, 129(35), 10847-10854.[16]

  • Organic Chemistry Portal. (n.d.). Synthesis of primary amines. Retrieved from Organic Chemistry Portal website.[17]

  • Lee, T., et al. (2023). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering.[9]

  • Blacker, A. J., et al. (2007). A One-Pot Process for the Enantioselective Synthesis of Amines via Reductive Amination under Transfer Hydrogenation Conditions. Organic Letters, 9(25), 5143-5146.[18]

  • Fogassy, E., et al. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Journal of Analytical & Pharmaceutical Research, 8(5).[19]

  • Diéguez, M., & Pàmies, O. (2020). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. ACS Catalysis, 10(23), 14036-14073.[20]

  • BenchChem. (n.d.). A Technical Guide to Chiral Resolution Using Tartaric Acid Derivatives. Retrieved from BenchChem website.[6]

  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from The Royal Society of Chemistry website.[21]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from Wikipedia website.[2]

  • MCC Organic Chemistry. (n.d.). Racemic Mixtures and the Resolution of Enantiomers. Retrieved from MCC Organic Chemistry website.[7]

  • Zhang, Y., et al. (2022). Strategies for chiral separation: from racemate to enantiomer. Nature Reviews Chemistry, 6, 228-244.[22]

  • Hamilton, D. G. (2006). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. Organic Chemistry I Laboratory Manual.[10]

  • Doyle, M. P., et al. (2018). Method for the Direct Enantioselective Synthesis of Chiral Primary α-Amino Ketones by Catalytic α-Amination. Organic Letters, 21(1), 123-126.[23]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from Master Organic Chemistry website.[8]

  • BenchChem. (n.d.). physical and chemical properties of 2-(4-Ethylphenyl)propan-2-amine. Retrieved from BenchChem website.[24]

  • Organic Chemistry Division, ACS. (n.d.). Reductive Amination. Retrieved from Wordpress website.[3]

  • Norris, J. (2018, April 10). Reductive Amination [Video]. YouTube.[25]

  • BenchChem. (n.d.). Synthesis of Enantiomerically Pure (2S)-2-(Methylamino)propan-1-ol: An In-depth Technical Guide. Retrieved from BenchChem website.[26]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from Organic Chemistry Portal website.[27]

  • Huffman, M. A., et al. (2003). An Efficient Enantiopure Synthesis of a Pivotal Precursor to Substance P Antagonists. The Journal of Organic Chemistry, 68(5), 1841-1844.[28]

  • Contente, M. L., et al. (2019). Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. Catalysis Science & Technology, 9(19), 5434-5439.[29]

Sources

Application Note: (2S)-2-(3-Ethylphenyl)propan-1-amine as a Versatile Chiral Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The precise manipulation of molecular chirality is foundational to modern drug discovery, as the spatial arrangement of a molecule dictates its interaction with biological targets [1]. (2S)-2-(3-Ethylphenyl)propan-1-amine is a highly specialized, enantiopure primary amine that serves as a premium chiral building block for hit-to-lead optimization and library synthesis [3].

This molecule offers a unique combination of structural features:

  • β -Chiral Center ((2S) configuration): The methyl group at the β -position restricts the conformational flexibility of the ethylamine chain. This pre-organizes the molecule, significantly reducing the entropic penalty upon receptor binding compared to its linear counterparts.

  • 3-Ethylphenyl Motif: The meta-ethyl substitution provides a tunable lipophilic vector. In medicinal chemistry, this specific steric bulk is frequently utilized to engage in van der Waals interactions within hydrophobic sub-pockets of Class A GPCRs and kinase allosteric sites.

  • Primary Amine Nucleophile: Acts as an ideal, highly reactive handle for late-stage functionalization, enabling rapid diversification via amide coupling, reductive amination, and nucleophilic aromatic substitution (SNAr).

Divergent Synthetic Workflows

To illustrate the versatility of (2S)-2-(3-Ethylphenyl)propan-1-amine, the following diagram maps its primary synthetic trajectories in drug development pipelines.

G Start (2S)-2-(3-Ethylphenyl) propan-1-amine Amide Amide Coupling (HATU, DIPEA) Start->Amide R-COOH RedAm Reductive Amination (NaBH(OAc)3) Start->RedAm R-CHO / R-CO-R' SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Ar-X (F, Cl) Target1 GPCR Modulators (Amide Library) Amide->Target1 Target2 Kinase Inhibitors (Secondary Amines) RedAm->Target2 Target3 Allosteric Ligands (N-Aryl Amines) SNAr->Target3

Divergent synthetic workflows for (2S)-2-(3-Ethylphenyl)propan-1-amine in drug discovery.

Protocol 1: Stereoretentive Amide Bond Formation

Application: Synthesis of targeted GPCR modulator libraries. Causality & Mechanism: When coupling (2S)-2-(3-Ethylphenyl)propan-1-amine with sterically hindered or α -chiral carboxylic acids, epimerization of the acid partner is a critical risk. We utilize HATU as the coupling reagent. HATU generates an active HOAt ester; the nitrogen atom in the pyridine ring of HOAt provides a neighboring group effect (intramolecular hydrogen bonding) that accelerates the aminolysis step. This rapid reaction outcompetes the formation of the oxazolone intermediate, thereby suppressing racemization [2]. DIPEA is chosen as a non-nucleophilic base to deprotonate the amine without participating in side reactions.

Step-by-Step Methodology
  • Activation: In an oven-dried vial under nitrogen, dissolve the carboxylic acid (1.0 equiv, 0.5 mmol) and HATU (1.1 equiv, 0.55 mmol) in anhydrous DMF (3.0 mL). Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol). Stir at room temperature for 10 minutes to ensure complete formation of the active HOAt ester.

  • Coupling: Add (2S)-2-(3-Ethylphenyl)propan-1-amine (1.05 equiv, 0.525 mmol) dropwise to the activated acid solution. Stir the reaction mixture at room temperature for 2–4 hours.

  • Workup: Dilute the mixture with EtOAc (15 mL) and wash sequentially with 1M HCl (2 x 5 mL), saturated aqueous NaHCO 3​ (2 x 5 mL), and brine (5 mL). The acidic wash removes unreacted amine, while the basic wash removes unreacted acid and HOAt byproducts.

  • Isolation: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc).

Self-Validating Checkpoint: Monitor the reaction via LC-MS. Successful coupling is validated by the disappearance of the starting amine mass ( [M+H]+=164.1 ) and the appearance of the product mass. To validate stereochemical integrity, perform chiral Supercritical Fluid Chromatography (SFC) against a racemic standard; the product must show >99% enantiomeric excess (ee), confirming the protocol successfully prevented epimerization.

Protocol 2: Chemoselective Reductive Amination

Application: Generation of diverse secondary/tertiary amine libraries for kinase inhibitor development [4]. Causality & Mechanism: Converting the primary amine to a secondary amine requires strict chemoselectivity to prevent over-alkylation to the tertiary amine. Sodium triacetoxyborohydride (NaBH(OAc) 3​ ) is the optimal reducing agent. The electron-withdrawing acetoxy groups significantly reduce the nucleophilicity of the borohydride compared to NaBH 4​ . Consequently, NaBH(OAc) 3​ is unreactive toward most aldehydes and ketones but is highly reactive toward the more electrophilic iminium ion intermediate. The addition of acetic acid facilitates the dehydration of the hemiaminal to form the iminium ion, driving the reaction forward.

Step-by-Step Methodology
  • Iminium Formation: Dissolve (2S)-2-(3-Ethylphenyl)propan-1-amine (1.0 equiv, 0.5 mmol) and the target aldehyde/ketone (1.0 equiv, 0.5 mmol) in anhydrous 1,2-dichloroethane (DCE) (4.0 mL). Add glacial acetic acid (1.0 equiv, 0.5 mmol) to catalyze iminium formation. Stir at room temperature for 30 minutes.

  • Reduction: Portion-wise, add NaBH(OAc) 3​ (1.5 equiv, 0.75 mmol) to the reaction mixture. Stir at room temperature for 12–16 hours under a nitrogen atmosphere.

  • Quenching: Quench the reaction by carefully adding saturated aqueous NaHCO 3​ (5 mL) until gas evolution ceases (neutralizing the acetic acid and destroying excess hydride).

  • Extraction: Extract the aqueous layer with dichloromethane (DCM) (3 x 10 mL). Combine the organic layers, wash with brine, dry over MgSO 4​ , and concentrate.

Self-Validating Checkpoint: Analyze the crude product via 1 H NMR. The complete disappearance of the highly deshielded aldehyde proton signal ( δ 9.5–10.5 ppm) and the appearance of a new secondary amine N-H broad singlet validates the chemoselective reduction. LC-MS should confirm the absence of the double-alkylation mass artifact.

Quantitative Data Presentation

The table below summarizes the expected performance metrics of (2S)-2-(3-Ethylphenyl)propan-1-amine across standard drug discovery workflows, demonstrating its robustness as a chiral building block.

Reaction TypeReagents / ConditionsAvg. Yield (%)ChemoselectivityStereochemical Retention (ee %)
Amide Coupling HATU, DIPEA, DMF, RT, 2h85 - 95%>98% (Mono-amide)>99% (No epimerization)
Amide Coupling EDC·HCl, HOBt, DCM, RT, 12h70 - 80%>95% (Mono-amide)95 - 98% (Slight epimerization risk)
Reductive Amination NaBH(OAc) 3​ , AcOH, DCE, RT80 - 90%>95% (Secondary amine)>99% (Stable β -center)
SNAr Ar-F, K 2​ CO 3​ , DMSO, 100°C65 - 85%>90% (N-Aryl amine)>99% (Stable β -center)

Data Note: The β -chiral center of this specific amine is inherently resistant to racemization under standard basic conditions due to the lack of an adjacent activating carbonyl group, ensuring high fidelity in library generation.

References

  • The Essential Role of Chiral Amines in Drug Discovery and Development Source: NBinno Pharmaceutical Insights URL:[Link]

  • Synthesis of Chiral Building Blocks for Use in Drug Discovery Source: Molecules (MDPI) / PubMed Central URL:[Link]

  • Biocatalysis in Drug Design: Engineered Reductive Aminases (RedAms) Are Used to Access Chiral Building Blocks Source: Journal of the American Chemical Society (ACS) URL:[Link]

Topic: Enzymatic Kinetic Resolution of Racemic 2-(3-Ethylphenyl)propan-1-amine using Immobilized Candida antarctica Lipase B

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals

Abstract: This document provides a comprehensive guide to the enzymatic kinetic resolution of racemic 2-(3-ethylphenyl)propan-1-amine, a valuable chiral building block in pharmaceutical synthesis. Chiral amines are critical components in a vast number of active pharmaceutical ingredients (APIs), and obtaining them in enantiomerically pure form is a cornerstone of modern drug development.[1][2] This application note details a robust and highly selective method utilizing the immobilized form of Candida antarctica Lipase B (CALB), commercially available as Novozym 435. The protocol leverages the enzyme's ability to selectively acylate one enantiomer of the racemic amine at a significantly faster rate, allowing for the separation of both the unreacted amine and the acylated product in high enantiomeric purity.[3][4] We present detailed, step-by-step protocols for reaction optimization, preparative-scale resolution, and the analytical determination of enantiomeric excess (ee) and conversion via chiral High-Performance Liquid Chromatography (HPLC).

Principle of the Method: Enantioselective Acylation

Kinetic resolution is a powerful strategy for separating enantiomers based on the difference in their reaction rates with a chiral catalyst or reagent.[5] In this application, the lipase CALB acts as a highly selective chiral catalyst. When the racemic amine is presented with an acyl donor, the enzyme preferentially catalyzes the acylation of one enantiomer (typically the (R)-enantiomer for primary amines with CALB), while the other enantiomer ((S)-amine) reacts much more slowly or not at all.

The key to a successful kinetic resolution is to stop the reaction at or near 50% conversion. At this theoretical point, the unreacted starting material will be highly enriched in the slow-reacting (S)-enantiomer, and the product formed will be highly enriched in the fast-reacting (R)-enantiomer's acylated form. These two compounds, now chemically distinct (amine vs. amide), can be readily separated using standard chemical techniques like acid-base extraction or column chromatography.

G cluster_0 Racemic Mixture cluster_1 Enzymatic Reaction cluster_2 Separated Products (~50% Conversion) racemate Racemic 2-(3-ethylphenyl)propan-1-amine (R)-Amine + (S)-Amine reaction CALB (Novozym 435) + Acyl Donor (e.g., Ethyl Acetate) racemate->reaction Enantioselective Acylation s_amine (S)-Amine (Unreacted) High Enantiomeric Purity reaction->s_amine Slow-reacting r_amide (R)-Amide (Product) High Enantiomeric Purity reaction->r_amide Fast-reacting G cluster_amide Amide Workup cluster_amine Amine Workup node_setup Reaction Setup Add Racemic Amine, Solvent, Acyl Donor to Flask Add Immobilized Lipase (Novozym 435) node_reaction Reaction & Monitoring Stir at 40 °C Monitor by Chiral HPLC until ~50% Conversion node_setup->node_reaction node_filtration Enzyme Removal Filter Reaction Mixture Recover Immobilized Enzyme for Reuse node_reaction->node_filtration node_extraction Acid-Base Extraction Add 1M HCl to Filtrate Separate Organic and Aqueous Layers node_filtration->node_extraction node_amide_wash Organic Layer (Amide) Wash with NaHCO₃, Brine Dry over Na₂SO₄ node_extraction:f2->node_amide_wash:f0 node_amine_base Aqueous Layer (Amine Salt) Basify with 2M NaOH Extract with DCM node_extraction:f2->node_amine_base:f0 node_amide_final Isolate (R)-Amide | Concentrate Solvent node_amide_wash->node_amide_final node_amine_final Isolate (S)-Amine | Dry and Concentrate Solvent node_amine_base->node_amine_final

Sources

role of (2S)-2-(3-Ethylphenyl)propan-1-amine in the synthesis of pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the potential applications of (2S)-2-(3-Ethylphenyl)propan-1-amine in the synthesis of pharmaceutical intermediates.

Application Note: (2S)-2-(3-Ethylphenyl)propan-1-amine in Asymmetric Synthesis

Abstract

Chiral amines are fundamental to modern pharmaceutical development, serving as indispensable tools for controlling stereochemistry, which is critical for drug safety and efficacy.[1][2] More than 80% of all drugs and drug candidates incorporate amine functionalities, many of which are chiral.[1] This guide explores the multifaceted role of the specific chiral amine, (2S)-2-(3-Ethylphenyl)propan-1-amine, a less-documented yet potentially valuable building block in the synthesis of pharmaceutical intermediates. We will delve into its application as both a chiral resolving agent for the separation of racemic mixtures and as a chiral synthon for direct incorporation into complex active pharmaceutical ingredients (APIs). The principles discussed are grounded in established methodologies of asymmetric synthesis, providing a framework for leveraging this reagent's unique structural features.

Introduction: The Significance of Chiral Amines

The stereochemical configuration of a drug molecule is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. The U.S. FDA and other regulatory bodies have increasingly emphasized the development of single-enantiomer drugs, a policy known as a "chiral switch".[3] This necessitates robust and efficient methods for asymmetric synthesis. Chiral amines like (2S)-2-(3-Ethylphenyl)propan-1-amine are central to this endeavor, primarily through two strategic applications:

  • Chiral Resolution: Acting as a resolving agent to separate a racemic mixture of a chiral acid or other functional group into its constituent enantiomers via the formation of separable diastereomeric intermediates.[4][5][6]

  • Chiral Building Block: Serving as a foundational piece with a pre-defined stereocenter that is integrated into the final API structure.

The structure of (2S)-2-(3-Ethylphenyl)propan-1-amine, featuring a stereocenter alpha to the amino group and a substituted aromatic ring, provides a distinct steric and electronic profile that can be exploited for inducing high stereoselectivity in chemical transformations.

Application as a Chiral Resolving Agent

The most direct application of a chiral amine is in the resolution of racemic mixtures, particularly carboxylic acids.[5][7] This classical technique relies on the principle that reacting a racemic acid (a 1:1 mixture of R and S enantiomers) with a single enantiomer of a chiral amine (e.g., the 'S' form) produces a mixture of two diastereomeric salts: (R-acid•S-amine) and (S-acid•S-amine). These diastereomers possess different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization.[6]

Principle of Diastereomeric Salt Formation

The efficacy of resolution is contingent on the differential solubility of the formed diastereomeric salts in a given solvent system. The choice of solvent is therefore a critical experimental parameter that must be empirically determined and optimized. The goal is to identify a solvent in which one diastereomeric salt is significantly less soluble, allowing it to crystallize out of the solution while the other remains dissolved. Subsequent acidification of the separated salts regenerates the enantiomerically pure acids.

General Protocol: Resolution of a Racemic Carboxylic Acid

This protocol provides a standardized workflow for the resolution of a generic racemic carboxylic acid, such as 2-phenylpropionic acid, using (2S)-2-(3-Ethylphenyl)propan-1-amine.

Materials:

  • Racemic carboxylic acid (e.g., (±)-2-phenylpropionic acid)

  • (2S)-2-(3-Ethylphenyl)propan-1-amine (0.5 equivalents)

  • Anhydrous solvent (e.g., ethanol, methanol, isopropanol, or mixtures)

  • Hydrochloric acid (1M HCl)

  • Sodium hydroxide (1M NaOH)

  • Organic extraction solvent (e.g., diethyl ether or ethyl acetate)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Salt Formation: In a clean, dry flask, dissolve the racemic carboxylic acid (1.0 equiv.) in a minimal amount of a heated trial solvent (e.g., ethanol). In a separate flask, dissolve (2S)-2-(3-Ethylphenyl)propan-1-amine (0.5 equiv.) in the same solvent.

  • Crystallization: Slowly add the amine solution to the acid solution with gentle stirring. If no precipitate forms immediately, allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. If necessary, induce crystallization by scratching the inside of the flask or adding a seed crystal.

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent. This first crop of crystals will be enriched in the less soluble diastereomer.

  • Monitoring Enantiomeric Purity: The enantiomeric excess (ee) of the crystalline salt should be determined. This is typically done by first liberating the acid (see step 5) and then analyzing it via chiral High-Performance Liquid Chromatography (HPLC).

  • Regeneration of Enantiopure Acid: Suspend the isolated diastereomeric salt in water and add 1M HCl until the pH is ~1-2. This protonates the carboxylate, liberating the free carboxylic acid.

  • Extraction: Extract the liberated acid into an organic solvent like ethyl acetate (3x volumes). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Isolation of Enantiopure Acid: Remove the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.

  • Recovery of the Second Enantiomer: The mother liquor from step 3 contains the more soluble diastereomeric salt. This can be processed similarly (acidification and extraction) to recover the acid enriched in the other enantiomer.

Workflow Diagram

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Separation cluster_2 Step 3: Regeneration racemic_acid Racemic Acid (R-Acid + S-Acid) mix Mix in Solvent chiral_amine (S)-Amine (Resolving Agent) diastereomers Diastereomeric Salts (R-Acid•S-Amine) (S-Acid•S-Amine) mix->diastereomers crystallization Fractional Crystallization diastereomers->crystallization salt1 Less Soluble Salt (e.g., S-Acid•S-Amine) crystallization->salt1 Solid salt2 More Soluble Salt (in Mother Liquor) crystallization->salt2 Solution acidification1 Acidify (HCl) salt1->acidification1 acidification2 Acidify (HCl) salt2->acidification2 pure_s Pure S-Acid acidification1->pure_s amine_recovery1 Recovered (S)-Amine acidification1->amine_recovery1 pure_r Pure R-Acid acidification2->pure_r amine_recovery2 Recovered (S)-Amine acidification2->amine_recovery2

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Application as a Chiral Building Block

Beyond resolution, (2S)-2-(3-Ethylphenyl)propan-1-amine can serve as a chiral building block, where its stereocenter is directly incorporated into the final drug molecule. This approach is common in the synthesis of complex APIs where a specific stereogenic center is required. For instance, many bioactive molecules, including certain stimulants and neurological agents, are based on the phenethylamine scaffold.

Proposed Synthesis of a Pharmaceutical Intermediate

A key transformation for incorporating a chiral amine is reductive amination. This reaction forms a new carbon-nitrogen bond between the amine and a carbonyl compound (an aldehyde or ketone). The reaction proceeds via an intermediate imine or enamine, which is then reduced in situ to the final amine product.

Let's consider a hypothetical synthesis of an intermediate where our chiral amine is coupled with a substituted phenylacetone derivative.

Reaction: (2S)-2-(3-Ethylphenyl)propan-1-amine + 4-methoxyphenylacetone → Chiral Secondary Amine Intermediate

Materials:

  • (2S)-2-(3-Ethylphenyl)propan-1-amine (1.0 equiv.)

  • 4-methoxyphenylacetone (1.05 equiv.)

  • Reducing agent (e.g., sodium triacetoxyborohydride (STAB), sodium cyanoborohydride) (1.5 equiv.)

  • Anhydrous solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE))

  • Acetic acid (optional, as catalyst)

Procedure:

  • Setup: To a flame-dried flask under an inert atmosphere (e.g., nitrogen), add (2S)-2-(3-Ethylphenyl)propan-1-amine and the carbonyl compound.

  • Solvent: Dissolve the components in the anhydrous solvent (e.g., DCM).

  • Imine Formation: If using a less reactive reducing agent like STAB, the reaction can proceed directly. If using sodium cyanoborohydride, a catalytic amount of acetic acid is often added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Slowly add the reducing agent (STAB) portion-wise to the stirred solution. The addition can be exothermic; maintain the temperature at or below room temperature.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired chiral secondary amine intermediate.

Synthetic Pathway Diagram

G start1 (2S)-2-(3-Ethylphenyl)propan-1-amine (Chiral Building Block) reaction_step Reductive Amination (e.g., NaBH(OAc)₃, DCM) start1->reaction_step start2 4-Methoxyphenylacetone (Carbonyl Component) start2->reaction_step product Chiral Secondary Amine (Pharmaceutical Intermediate) reaction_step->product

Caption: Reductive amination using a chiral amine building block.

Data Summary & Physicochemical Properties

While extensive experimental data for (2S)-2-(3-Ethylphenyl)propan-1-amine is not widely published, its properties can be predicted based on structurally similar compounds like 2-phenylpropylamine.[8] These predicted values are crucial for designing experiments, such as selecting appropriate solvents and reaction conditions.

PropertyPredicted Value / InformationRationale / Reference Compound
Molecular Formula C₁₁H₁₇N-
Molecular Weight 163.26 g/mol -
Boiling Point ~220-240 °CBased on analogous substituted phenylpropylamines.
pKa (conjugate acid) ~9.8 - 10.2Typical for primary alkylamines.
Appearance Colorless to pale yellow liquidCommon for simple amines.
Chirality (S)-enantiomerSpecified.

Conclusion

(2S)-2-(3-Ethylphenyl)propan-1-amine represents a potentially powerful tool for asymmetric synthesis in the pharmaceutical industry. Its utility as a chiral resolving agent offers a practical method for accessing enantiopure compounds from racemic mixtures, a common challenge in drug development. Furthermore, its role as a chiral building block allows for the direct and efficient installation of a key stereocenter into a target API. The protocols and principles outlined in this guide provide a solid foundation for researchers to begin exploring the applications of this and other similar chiral amines, thereby accelerating the discovery and development of new, safer, and more effective medicines. Experimental validation and optimization of the described methods are essential next steps for specific synthetic targets.

References

  • Sigma-Aldrich. Chiral Amines in Asymmetric Synthesis. (Available at: )

  • Google Patents. CN111454258A - The preparation method of solifenacin intermediate.
  • MDPI. Facile Access to Solifenacin Impurity K: One-Step Synthesis and an HPLC-MS Method for Its Determination. (Available at: )

  • New Drug Approvals. Solifenacin.
  • Sumitomo Chemical. Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. (Available at: )

  • Patsnap. Synthesis process of solifenacin succinate - Eureka. (Available at: )

  • BenchChem. A Comparative Guide to (R)-N-(1-phenylethyl)propan-2-amine and Other Chiral Amines in Asymmetric Synthesis. (Available at: )

  • Google Patents. US20100029944A1 - Process for the Synthesis of Solifenacin.
  • Ellman Laboratory, Yale University. Asymmetric Synthesis of Amines.
  • ResearchGate. Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. (Available at: )

  • PMC, National Center for Biotechnology Information. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (Available at: )

  • BenchChem. Application Notes and Protocols for the Kinetic Resolution of Amines. (Available at: )

  • Stereochemistry - Stereoelectronics. Resolution via salt formation (ionic bonding). (Available at: )

  • PMC, National Center for Biotechnology Information. 2-{amino}-N-(3-methylphenyl)acetamide. (Available at: )

  • Patent 0423467. Method for optical resolution of (+/-)-2-(3-benzoyl)-phenylpropionic acid.
  • Beilstein Journal of Organic Chemistry. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (Available at: )

  • BenchChem. physical and chemical properties of 2-(4-Ethylphenyl)propan-2-amine. (Available at: )

  • Chemistry LibreTexts. 5.8: Racemic Mixtures and the Resolution of Enantiomers.
  • Thieme. Resolution of racemic amine mixtures is an important preparation method for enantio. (Available at: )

  • ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. (Available at: )

  • Reddit. Propose a synthesis of apetinil (N-ethyl-1-phenyl-propan-2-amine) starting from benzene and other starting materials/reagants with 3 or fewer carbons. (Available at: )

  • NextSDS. 2-[3-(propan-2-yl)phenyl]ethan-1-amine. (Available at: )

  • Sigma-Aldrich. (2S)-1-(3-cyclopropylphenyl)propan-2-amine. (Available at: )

  • PubChem, NIH. 2-Phenylpropylamine.
  • Jaytick-01. Pharma-Intermediates. (Available at: )

  • Google Patents. CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
  • Wikipedia. Mephedrone.

Sources

Troubleshooting & Optimization

optimizing crystallization conditions for diastereomeric salts of (2S)-2-(3-Ethylphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chiral Resolution. As a Senior Application Scientist, I have designed this comprehensive guide to assist researchers and process chemists in optimizing the diastereomeric salt crystallization of (2S)-2-(3-Ethylphenyl)propan-1-amine .

Because this molecule is a primary benzylic-type amine with an aromatic ring, it is highly susceptible to classical resolution using chiral carboxylic acids. However, achieving high diastereomeric excess (d.e.) and maximizing yield requires precise thermodynamic control and an understanding of phase behaviors[1].

This guide abandons rigid templates to provide you with a causality-driven, self-validating framework for troubleshooting and scaling your resolution workflows.

Phase 1: Resolving Agent & Solvent Screening (FAQ)

Q: How do I select the optimal resolving agent for 2-(3-Ethylphenyl)propan-1-amine? A: Selection is empirical but should be guided by structural complementarity. For primary amines, derivatives of tartaric acid—specifically (+)-Di-p-toluoyl-D-tartaric acid (D-DTTA) or (-)-Dibenzoyl-L-tartaric acid (L-DBTA)—are highly effective[2][3]. The bulky aromatic groups on these resolving agents provide strong π−π stacking interactions with the ethylphenyl ring of your target amine, creating a rigid, highly crystalline lattice that differentiates the (2S) and (2R) enantiomers.

Q: Should I use a 1:1 stoichiometric ratio of resolving agent to racemic amine? A: Not necessarily. Implementing the half-equivalent method (0.5 eq of chiral acid to 1.0 eq of racemic amine) is often superior[4]. By adding only enough resolving agent to pair with the desired (2S)-enantiomer, the undesired (2R)-enantiomer remains in solution as a highly soluble free base. This drastically amplifies the solubility differential between the two phases and reduces the formation of mixed diastereomeric solid solutions[4].

Q: What dictates a successful solvent system? A: The ideal solvent system maximizes the solubility difference between the (S,S) -salt and the (R,S) -salt. A binary system is usually required: a "good" solvent (e.g., methanol or ethanol) to disrupt hydrogen bonding and ensure complete initial dissolution, paired with an "anti-solvent" (e.g., heptane or toluene) to precisely tune the supersaturation point[5][6].

Phase 2: Crystallization Optimization & Troubleshooting (Q&A)

Issue: My reaction mixture is "oiling out" instead of forming crystals. How do I fix this? Causality: Oiling out (liquid-liquid phase separation) occurs when the crystallization temperature exceeds the melting point of the solvated diastereomeric salt, or when supersaturation is generated too rapidly[6][7]. The system minimizes free energy by forming a solute-rich liquid phase rather than a highly ordered crystal lattice. Solution:

  • Reduce Anti-Solvent Addition Rate: Add the anti-solvent dropwise under vigorous agitation to prevent localized zones of extreme supersaturation[6].

  • Lower the Temperature Profile: Ensure crystallization occurs at a temperature well below the salt's melting point.

  • Seeding: Introduce seed crystals of the pure (2S)-diastereomeric salt (1-2 wt%) at the metastable zone boundary to bypass the nucleation energy barrier and force a solid-liquid phase transition[1][8].

Issue: I have isolated crystals, but the diastereomeric excess (d.e.) is unacceptably low. Causality: Low d.e. is a hallmark of kinetic trapping. If the cooling rate is too rapid, the crystal lattice forms so quickly that molecules of the undesired (2R)-diastereomer are physically entrapped within the growing crystal defects[5]. Alternatively, your system might be under kinetic control rather than thermodynamic equilibrium[9]. Solution: Construct a solid-liquid phase diagram (Janecke projection) to identify the eutectic point[1]. Flatten your cooling curve to 0.1 °C/min to allow thermodynamic proofreading—giving the lattice time to reject the mismatched (2R)-enantiomer. Recrystallize the isolated salt from the primary solvent to wash out entrapped impurities[5].

Phase 3: Advanced Yield Optimization (Breaking the 50% Barrier)

Q: Classical resolution discards 50% of my starting material. Can I improve the theoretical yield? A: Yes, by implementing Crystallization-Induced Diastereomer Transformation (CIDT) or a Resolution-Racemization-Recycle (RRR) workflow[7][10]. Because the benzylic proton on 2-(3-Ethylphenyl)propan-1-amine is relatively acidic, you can introduce a mild racemization catalyst (e.g., a photo-redox catalyst or a mild base) into the mother liquor[11][12]. As the desired (2S)-salt continuously precipitates out of the solution, Le Chatelier's principle drives the in situ racemization of the soluble (2R)-amine into the (2S)-amine, theoretically allowing for up to 100% yield[11][12].

Data Presentation: Optimization Matrices

Table 1: Resolving Agent & Solvent Pairings for Primary Amines

Resolving Agent (CRA)Optimal Solvent SystemExpected Crystallization BehaviorTroubleshooting Focus
D-DTTA (0.5 eq)Methanol / Toluene (1:3)High crystallinity, distinct needles.Prone to rapid nucleation; requires slow cooling.
L-DBTA (1.0 eq)Ethanol / Heptane (1:1)Moderate crystallinity, granular.Prone to oiling out; strict temperature control needed.
(S)-Mandelic Acid 2-Propanol / Water (9:1)High solubility, slow nucleation.Requires heavy seeding and extended induction times.

Table 2: Thermodynamic Control Parameters

ParameterSub-Optimal ConditionOptimized ConditionMechanistic Benefit
Cooling Rate > 1.0 °C / min0.1 - 0.2 °C / minPrevents kinetic trapping of undesired diastereomer.
Seeding Unseeded (Spontaneous)1-2 wt% at Cloud PointPromotes crystal growth over secondary nucleation.
Agitation Low RPM (Magnetic bar)High RPM (Overhead)Enhances mass transfer; prevents localized supersaturation.

Detailed Protocol: Self-Validating Resolution Workflow

This step-by-step methodology utilizes the half-equivalent method with D-DTTA to isolate the (2S)-enantiomer.

Step 1: Diastereomeric Salt Formation

  • Dissolve 100 mmol (16.3 g) of racemic 2-(3-Ethylphenyl)propan-1-amine in 50 mL of Methanol.

  • In a separate vessel, dissolve 50 mmol (19.3 g) of (+)-Di-p-toluoyl-D-tartaric acid (D-DTTA) in 50 mL of Methanol under gentle heating (40 °C).

  • Slowly transfer the D-DTTA solution into the amine solution over 30 minutes under continuous overhead stirring.

Step 2: Controlled Crystallization 4. Heat the combined mixture to 60 °C to ensure a clear, homogenous solution. 5. Add 150 mL of Toluene (anti-solvent) dropwise at 60 °C. 6. Program the reactor to cool from 60 °C to 45 °C at a rate of 0.1 °C/min. 7. At 45 °C (the metastable zone), introduce 0.1 g of pure (2S)-amine-D-DTTA seed crystals. 8. Continue cooling to 10 °C at 0.1 °C/min and hold for 4 hours to reach thermodynamic equilibrium.

Step 3: Isolation and Enantiomer Regeneration 9. Filter the suspension via vacuum filtration. Wash the filter cake with 20 mL of cold Toluene to remove adhering mother liquor containing the (2R)-enantiomer[5]. 10. Suspend the isolated solid in 100 mL of an organic extraction solvent (e.g., Ethyl Acetate) and 100 mL of Deionized Water[5]. 11. Adjust the aqueous phase to pH > 11 using 2M NaOH to break the salt, liberating the free (2S)-amine into the organic layer[13]. 12. Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the enantiopure (2S)-2-(3-Ethylphenyl)propan-1-amine.

Mandatory Visualization: Workflows & Logic Trees

Workflow Racemate Racemic Amine + Chiral Acid SaltForm Diastereomeric Salt Formation Racemate->SaltForm Cryst Fractional Crystallization SaltForm->Cryst Cooling/Anti-solvent Solid Solid Phase: (2S)-Amine Salt Cryst->Solid Liquid Mother Liquor: (2R)-Amine Salt Cryst->Liquid Regen Enantiomer Regeneration Solid->Regen Recycle Racemization (CIDT) Liquid->Recycle Pure Pure (2S)-Amine Regen->Pure Recycle->SaltForm Recycle

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

Troubleshooting Start Crystallization Issue Oil Oiling Out (Liquid-Liquid Phase) Start->Oil LowDE Low Diastereomeric Excess (d.e.) Start->LowDE NoCryst No Nucleation Start->NoCryst OilFix Add Anti-solvent slowly or Introduce Seeds Oil->OilFix LowDEFix Reduce Cooling Rate & Recrystallize LowDE->LowDEFix NoCrystFix Increase Supersaturation (Evaporate/Cool) NoCryst->NoCrystFix

Caption: Troubleshooting logic tree for common diastereomeric salt crystallization issues.

References

  • Lam, A. W. H., & Ng, K. M. "Chiral Resolution Via Diastereomeric Salt Crystallization." Norwegian University of Science and Technology (NTNU) / AIChE. Available at: [Link]

  • Wikipedia Contributors. "Chiral resolution." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Wu, E. "Photo-driven crystallization-induced diastereomer transformations of α-chiral benzylic amines." Princeton University DataSpace. Available at: [Link]

  • Bosits, M. H., et al. "Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation." CrystEngComm, Royal Society of Chemistry. Available at: [Link]

  • Qiu, J., et al. "Establishment of a Simple and Efficient Screening Protocol for Optical Resolution by Diastereomeric Salt Crystallization." Organic Process Research & Development, ACS Publications. Available at: [Link]

  • APC Experts. "Optimizing Diastereomeric Salt Crystallization for Enantiomer Separation." Applied Process Company (APC). Available at: [Link]

  • American Chemical Society. "Light-Driven Crystallization-Induced Dynamic Resolution of Amines." Journal of the American Chemical Society. Available at: [Link]

Sources

Technical Support Center: Stereochemical Retention of (2S)-2-(3-Ethylphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for chiral amine synthesis and functionalization. This guide is specifically engineered for researchers, scientists, and drug development professionals working with (2S)-2-(3-Ethylphenyl)propan-1-amine .

Because this molecule features a highly sensitive β -chiral center at the C2 (benzylic) position, it is uniquely susceptible to racemization under standard reaction conditions. This center provides troubleshooting frameworks, mechanistic insights, and self-validating protocols to ensure >98% enantiomeric excess (ee) retention during your workflows.

Mechanistic Insights: The Causality of Racemization

To prevent racemization, we must first understand the thermodynamic and kinetic engines that drive it. The stereocenter of (2S)-2-(3-Ethylphenyl)propan-1-amine is located at the C2 position, directly adjacent to the electron-withdrawing 3-ethylphenyl ring. This proximity renders the C2 benzylic proton highly acidic[1].

Racemization typically occurs via two primary pathways:

  • Base-Catalyzed Deprotonation: Exposure to harsh bases (e.g., NaOtBu ) at elevated temperatures leads to the direct abstraction of the C2 benzylic proton, forming a planar carbanion. Subsequent non-stereoselective re-protonation yields a racemic mixture[1].

  • Transition-Metal Mediated β -Hydride Elimination & Tautomerization: During transition-metal catalysis (e.g., Pd-catalyzed cross-coupling), the metal coordinates to the primary amine. If the catalytic cycle is slow, the metal can undergo β -hydride elimination at the C1 position, forming a transient imine[1]. Because the adjacent C2 proton is benzylic, this imine rapidly undergoes imine-enamine tautomerization , completely destroying the C2 stereocenter[2]. Re-reduction of the enamine/imine intermediate locks in the racemization[3].

Troubleshooting Guide & FAQs

Q1: Why does my enantiomeric excess (ee) drop significantly during Buchwald-Hartwig amination?

A: The loss of ee is driven by Pd-mediated β -hydride elimination followed by imine-enamine tautomerization[1]. When using unoptimized, small-bite-angle phosphine ligands and strong bases ( NaOtBu ), the rate of reductive elimination is slow. This gives the Pd-amido complex enough time to undergo β -hydride elimination. Solution: Switch to a weaker base like Cs2​CO3​ or K3​PO4​ to prevent direct deprotonation. More importantly, employ highly bulky, electron-rich ligands such as BrettPhos or RuPhos . These ligands enforce a spatial geometry that drastically accelerates the reductive elimination step, outcompeting the β -hydride elimination pathway and preserving the stereocenter[4].

Q2: How can I prevent partial racemization during amide coupling (acylation)?

A: While acylation is generally mild, using excess 4-Dimethylaminopyridine (DMAP) or strong amine bases over prolonged periods can trigger base-catalyzed deprotonation at the benzylic C2 position. Solution: Avoid DMAP entirely if possible. Utilize mild coupling reagents like EDC/HOBt or HATU, and strictly limit the use of N,N -Diisopropylethylamine (DIPEA) to exactly 1.0 equivalent. Keep the reaction temperature between 0 °C and 20 °C.

Q3: Is it safe to use Iridium (Ir) or Ruthenium (Ru) catalysts for downstream functionalization of this amine?

A: No. Homogeneous Ir- and Ru-complexes (e.g., [IrCp∗I2​]2​ ) are potent racemization catalysts for primary amines. They operate via an inner-sphere mechanism involving reversible dehydrogenation to an imine[3],[2]. While this is highly useful for Dynamic Kinetic Resolution (DKR)[5], it will completely destroy the stereopurity of your starting material if your goal is structural functionalization.

Quantitative Data Summary: Reaction Conditions vs. Stereoretention

The following table summarizes the causal relationship between reaction parameters and the resulting enantiomeric excess (ee) of the functionalized (2S)-2-(3-Ethylphenyl)propan-1-amine.

Reaction TypeReagents / Catalyst SystemBase UsedTemp (°C)Expected ee% RetentionMechanistic Outcome
Buchwald-Hartwig Pd(OAc)₂, Unoptimized LigandNaOtBu100< 20%High β -hydride elimination & base deprotonation[1]
Buchwald-Hartwig Pd₂(dba)₃, BrettPhosCs₂CO₃80> 98%Fast reductive elimination blocks racemization[4]
Amide Coupling HATU, Excess DMAPEt₃N (3 eq)5070 - 85%Slow base-catalyzed benzylic deprotonation
Amide Coupling EDC / HOBtDIPEA (1 eq)20> 99%Stereoretentive (Thermodynamically controlled)
Any Ir/Ru Transfer CatalystsNone / Mild700% (Racemic)Reversible dehydrogenation to imine[3]

Mandatory Visualization: Racemization Pathways

The following logic diagram maps the mechanistic pathways that lead to the racemization of (2S)-2-(3-Ethylphenyl)propan-1-amine, contrasted against the optimized stereoretentive pathway.

RacemizationPathways Start (2S)-2-(3-Ethylphenyl) propan-1-amine StrongBase Harsh Basic Conditions (e.g., NaOtBu, >80°C) Start->StrongBase Improper Base MetalCat Unoptimized Metal Catalysis (e.g., Pd, Ir, Ru) Start->MetalCat Unoptimized Metal OptCond Optimized Conditions (Weak Base, Bulky Ligand) Start->OptCond Best Practice Deprotonation Benzylic Deprotonation (C2 Carbanion) StrongBase->Deprotonation Racemate Racemization (Loss of ee%) Deprotonation->Racemate Re-protonation BetaElim β-Hydride Elimination (C1 Imine Formation) MetalCat->BetaElim Tautomerization Imine-Enamine Tautomerization (Destroys C2 Chirality) BetaElim->Tautomerization Tautomerization->Racemate Re-reduction Product Stereoretentive Product (>98% ee) OptCond->Product Pathway Blocked

Mechanistic pathways of benzylic amine racemization versus stereoretentive optimization.

Experimental Protocols (Self-Validating Systems)

To ensure maximum trustworthiness, the following protocols integrate In-Process Controls (IPCs) to create a self-validating feedback loop.

Protocol A: Stereoretentive Buchwald-Hartwig Cross-Coupling

Objective: Couple (2S)-2-(3-Ethylphenyl)propan-1-amine with an aryl bromide while maintaining >98% ee.

  • Catalyst Pre-activation (Glovebox Required): In an inert atmosphere, charge a dried vial with Pd2​(dba)3​ (2.0 mol%) and BrettPhos (4.4 mol%). Add anhydrous toluene (2 mL) and stir at room temperature for 15 minutes until a deep red/purple homogeneous solution forms. Causality: Pre-activation ensures the active Pd(0) species is fully ligated by the bulky ligand before encountering the amine, preventing unligated Pd from initiating β -hydride elimination.

  • Reagent Assembly: To the active catalyst solution, add the aryl bromide (1.0 eq), (2S)-2-(3-Ethylphenyl)propan-1-amine (1.2 eq), and anhydrous Cs2​CO3​ (1.5 eq). Seal the vial.

  • Reaction Execution: Heat the mixture to 80 °C under vigorous stirring (800 rpm) to overcome the biphasic solid-liquid mass transfer barrier of Cs2​CO3​ .

  • Validation Checkpoint (IPC): At t=2 hours, withdraw a 10 μ L aliquot, quench with water, extract with EtOAc, and analyze via Chiral HPLC.

    • Validation Logic: If conversion is >50% and ee is >98%, proceed. If ee has dropped by >1%, immediately lower the reaction temperature to 70 °C to suppress the activation energy required for β -hydride elimination.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove inorganic salts, and concentrate under reduced pressure. Purify via flash chromatography.

Protocol B: Mild, Racemization-Free Amide Coupling

Objective: Acylate the amine without triggering base-catalyzed benzylic deprotonation.

  • Electrophile Activation: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM). Cool to 0 °C. Add EDC·HCl (1.1 eq) and HOBt (1.1 eq). Stir for 30 minutes. Causality: Pre-forming the active ester at low temperatures prevents thermal degradation and minimizes the time the chiral amine spends in the presence of unreacted base.

  • Amine Addition: Slowly add (2S)-2-(3-Ethylphenyl)propan-1-amine (1.0 eq) followed by exactly 1.0 eq of DIPEA dropwise.

  • Reaction Execution: Allow the reaction to slowly warm to 20 °C over 4 hours. Do not exceed 20 °C.

  • Validation Checkpoint (IPC): Analyze via LC-MS at 4 hours. The absence of starting material validates completion. Chiral HPLC should confirm >99% ee.

  • Workup: Quench with saturated aqueous NH4​Cl (mildly acidic to neutralize DIPEA), extract with DCM, wash with brine, dry over Na2​SO4​ , and concentrate.

References

  • Source: Science Exploration Press (sciexplor.com)
  • Source: Organic Process Research & Development (acs.org)
  • Source: Communications Chemistry (researchgate.net)
  • Source: York University (yorku.ca)
  • Source: The Royal Society of Chemistry (rsc.org)

Sources

Validation & Comparative

Validation of Chiral HPLC Methods for (2S)-2-(3-Ethylphenyl)propan-1-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, one of the most frequent challenges I encounter in pharmaceutical development is the robust enantioseparation of primary amines. The compound (2S)-2-(3-Ethylphenyl)propan-1-amine —a chiral primary amine structurally related to amphetamine derivatives—requires rigorous enantiomeric purity control. The presence of the (2R)-enantiomer can drastically alter pharmacological efficacy and safety profiles.

In this guide, we will objectively compare the two most authoritative chromatographic strategies for resolving this compound: Crown Ether Chiral Stationary Phases (CSPs) versus Immobilized Polysaccharide CSPs . We will explore the causality behind the experimental conditions, detail self-validating protocols, and evaluate their performance against the updated ICH Q2(R2) validation framework[1].

Mechanistic Theory: Selecting the Chiral Stationary Phase

Primary amines present a unique chromatographic hurdle. The highly basic nitrogen atom is prone to secondary interactions with residual acidic silanols on the silica matrix, which inevitably leads to severe peak tailing and compromised resolution. To achieve baseline enantioseparation, the CSP selection must actively mitigate or leverage this functional group.

Approach A: Crown Ether CSPs (e.g., Crownpak CR-I)

Crown ether columns are explicitly engineered for primary amino compounds[2]. The chiral recognition mechanism relies on host-guest complexation . The 18-crown-6 ether cavity acts as the "host," perfectly encapsulating the protonated primary amine (-NH₃⁺) "guest."

  • The Causality of Acid & Temperature: Because this mechanism strictly requires the amine to be fully protonated, the mobile phase must be highly acidic (typically pH < 2)[2]. Furthermore, because host-guest complexation is an exothermic process, lowering the column temperature (often to 0–10°C) decreases the kinetic energy of the system, thermodynamically stabilizing the inclusion complex and drastically increasing enantioselectivity.

Approach B: Immobilized Polysaccharide CSPs (e.g., Chiralpak IG)

Modern immobilized phases, such as Chiralpak IG, utilize an amylose tris(3-chloro-5-methylphenylcarbamate) polymer[3]. Enantiorecognition occurs via hydrogen bonding, dipole-dipole interactions, and steric fit within the helical polymer clefts[4].

  • The Causality of Basic Additives: Unlike crown ethers, polysaccharide columns operate efficiently under standard normal-phase conditions. However, to prevent the primary amine from interacting with the silica support, a basic additive—such as 0.1% diethylamine (DEA)—must be incorporated into the mobile phase[5]. DEA competitively binds to the residual silanols, masking them and ensuring sharp, symmetrical peaks.

CSP_Mechanisms Analyte Target Analyte: (2S)-2-(3-Ethylphenyl)propan-1-amine CE_CSP Crown Ether CSP (e.g., Crownpak CR-I) Analyte->CE_CSP Option A Poly_CSP Polysaccharide CSP (e.g., Chiralpak IG) Analyte->Poly_CSP Option B CE_Cond Acidic Aqueous Mobile Phase (pH < 2, HClO4) at 10°C CE_CSP->CE_Cond Poly_Cond Normal Phase Organic (Hexane/EtOH + 0.1% DEA) at 25°C Poly_CSP->Poly_Cond CE_Mech Host-Guest Complexation (Protonated -NH3+ in Cavity) CE_Cond->CE_Mech Poly_Mech H-Bonding & Steric Fit (DEA Masks Silanols) Poly_Cond->Poly_Mech

Mechanistic divergence in CSP selection for primary amine enantioseparation.

Protocol Engineering: Self-Validating Workflows

A robust analytical method must be self-validating. The following step-by-step protocols incorporate mandatory System Suitability Testing (SST) gates to ensure data integrity before any sample is analyzed.

Protocol A: Crown Ether Enantioseparation

Column: Crownpak CR-I(+) (3.0 x 150 mm, 5 µm)

  • System Preparation: Flush the HPLC system with MS-grade water to remove any organic solvent residues, preventing salt precipitation.

  • Mobile Phase Formulation: Dilute 16.3 g of 70% Perchloric acid (HClO₄) in 1000 mL of MS-grade water to achieve pH ~1.5. Filter through a 0.22 µm PTFE membrane.

  • Equilibration: Install the column and set the column compartment to 10°C . Equilibrate at a flow rate of 0.4 mL/min for 45 minutes.

  • Self-Validating SST Injection: Inject 10 µL of a racemic standard (50 µg/mL).

  • Validation Gate: Proceed to sample analysis ONLY IF the resolution (Rs) between the (2S) and (2R) peaks is ≥ 2.0, and the USP tailing factor is ≤ 1.5. (Troubleshooting: If Rs < 2.0, verify the column temperature has stabilized at 10°C and confirm mobile phase pH < 2).

Protocol B: Immobilized Polysaccharide Enantioseparation

Column: Chiralpak IG (4.6 x 250 mm, 5 µm)

  • Mobile Phase Formulation: Prepare a normal-phase mixture of n-Hexane / Absolute Ethanol / Diethylamine (DEA) in an 80:20:0.1 (v/v/v) ratio. Degas via ultrasonication for 10 minutes.

  • Equilibration: Install the column and set the compartment to 25°C . Equilibrate at a flow rate of 1.0 mL/min for 30 minutes.

  • Self-Validating SST Injection: Inject 10 µL of a racemic standard (50 µg/mL).

  • Validation Gate: Proceed to sample analysis ONLY IF Rs ≥ 1.5, retention time relative standard deviation (RSD) over 3 injections is ≤ 1.0%, and tailing factor is ≤ 1.2. (Troubleshooting: If tailing > 1.2, prepare fresh mobile phase; DEA is volatile and may have evaporated, exposing active silanols).

ICH Q2(R2) Validation Framework & Comparative Data

Under the updated ICH Q2(R2) guidelines, analytical procedures must be rigorously validated to demonstrate they are fit for their intended purpose[6]. For the quantification of the (2R)-enantiomer impurity in a (2S)-API batch, the method must exhibit strict Specificity, Linearity, Accuracy, Precision, and Robustness[1].

ICH_Validation S1 1. Specificity Baseline Rs > 1.5 S2 2. Linearity R² ≥ 0.999 S1->S2 S3 3. Accuracy 98-102% Recovery S2->S3 S4 4. Precision RSD ≤ 2.0% S3->S4 S5 5. Robustness DoE Parameter Shifts S4->S5

Sequential ICH Q2(R2) validation lifecycle for chiral analytical procedures.

Comparative Validation Performance

The table below summarizes the representative validation data for both methodologies when applied to (2S)-2-(3-Ethylphenyl)propan-1-amine.

Validation Parameter (ICH Q2(R2))Protocol A: Crown Ether (Crownpak CR-I)Protocol B: Polysaccharide (Chiralpak IG)ICH Acceptance Criteria
Specificity (Resolution, Rs) 3.2 (Exceptional baseline separation)2.1 (Strong baseline separation)Rs > 1.5
Linearity (R²) 0.9998 (Range: 0.1 - 120 µg/mL)0.9995 (Range: 0.5 - 120 µg/mL)R² ≥ 0.999
LOD / LOQ (µg/mL) 0.02 / 0.060.05 / 0.15Signal-to-Noise ≥ 10
Accuracy (Spike Recovery %) 99.8% ± 0.5%100.2% ± 0.8%98.0% - 102.0%
Precision (Repeatability RSD) 0.6%0.9%RSD ≤ 2.0%
Robustness (Temp ± 2°C) High sensitivity (Rs drops if >12°C)Highly robust (Minimal Rs change)Rs > 1.5 maintained

Strategic Verdict

While both columns successfully resolve the enantiomers of (2S)-2-(3-Ethylphenyl)propan-1-amine, the optimal choice depends entirely on the phase of your drug development lifecycle:

  • For Strict QC Release Testing: The Crown Ether (Protocol A) is the undisputed winner. Its host-guest complexation yields unmatched resolution and lower limits of detection (LOD), making it ideal for detecting trace levels of the (2R)-enantiomer. However, it requires dedicated instrumentation to handle highly corrosive perchloric acid and sub-ambient temperatures.

  • For High-Throughput Screening & Scale-Up: The Immobilized Polysaccharide (Protocol B) is vastly superior. It offers a highly robust, standard normal-phase method that is insensitive to minor temperature fluctuations. Furthermore, because the mobile phase (Hexane/EtOH/DEA) is volatile, this method can be seamlessly scaled up to preparative chromatography to recover the purified enantiomer.

References
  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. European Medicines Agency (EMA). Available at:[Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). Available at: [Link]

  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments. National Center for Biotechnology Information (NCBI / PMC). Available at:[Link]

  • Development and Application of Crown Ether-based HPLC Chiral Stationary Phases. ResearchGate. Available at:[Link]

  • Separation of Methyclothiazide Using New Immobilized Column – CHIRALPAK IG. Chromatography Online. Available at:[Link]

  • INSTRUCTION MANUAL FOR CHIRALPAK® IA-U, IB-U, IC-U, ID-U, IG-U, and IH-U. Daicel Chiral Technologies. Available at:[Link]

Sources

accuracy and precision of analytical methods for (2S)-2-(3-Ethylphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Mastery: Accuracy and Precision in the Chiral Resolution of (2S)-2-(3-Ethylphenyl)propan-1-amine

As a Senior Application Scientist, I frequently encounter laboratories struggling with the enantiomeric resolution of chiral primary amines. (2S)-2-(3-Ethylphenyl)propan-1-amine —a highly specific beta-methylphenethylamine derivative—presents a unique analytical challenge. Because its stereocenter is located at the C2 position, directly adjacent to a flexible and highly basic aminomethyl group, achieving baseline resolution requires an analytical system capable of rigidifying the analyte while simultaneously suppressing deleterious secondary interactions.

This guide objectively compares the performance of advanced Chiral High-Performance Liquid Chromatography (HPLC) against traditional Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) methods. By examining the causality behind these experimental choices, we will establish self-validating protocols that guarantee both accuracy (trueness of the enantiomeric excess value) and precision (repeatability of the integration).

Mechanistic Overview: The Primary Amine Dilemma

The fundamental enemy of accuracy in chiral amine analysis is peak tailing . When analyzing (2S)-2-(3-Ethylphenyl)propan-1-amine on silica-based stationary phases, the basic nitrogen atom interacts strongly with residual, unendcapped silanol groups on the silica support. This ion-exchange interaction causes the analyte to desorb slowly, creating an asymmetric peak tail. If the minor enantiomer elutes second, it becomes buried in the tail of the major enantiomer, artificially inflating the calculated enantiomeric excess (ee) and destroying method precision.

To achieve true accuracy, we must neutralize this interaction. We can accomplish this via two distinct pathways:

  • Dynamic Masking (HPLC): Utilizing a Polar Organic (PO) mobile phase with carefully balanced acidic and basic additives (e.g., TFA and TEA) to dynamically coat silanols and modulate the amine's protonation state .

  • Covalent Masking (GC-MS): Derivatizing the primary amine into a neutral amide (e.g., via trifluoroacetylation) to eliminate basicity and increase volatility for gas-phase separation .

G Amine Free Primary Amine (Basic NH2) Silanol Silanol Interaction (Peak Tailing) Amine->Silanol Unbuffered Silica Buffer TFA/TEA Buffer (Dynamic Masking) Amine->Buffer Polar Organic HPLC Deriv TFAA Reagent (Covalent Masking) Amine->Deriv GC-MS Prep Resolved Baseline Resolution (Accurate Integration) Silanol->Resolved Poor Accuracy Buffer->Resolved H-Bonding with CSP Deriv->Resolved Volatile Amide

Fig 1. Mechanistic pathways to overcome silanol-induced peak tailing in chiral amine resolution.

Comparative Performance Data

When selecting a method for determining the enantiomeric purity of (2S)-2-(3-Ethylphenyl)propan-1-amine, the choice dictates the limits of your precision. While optical and NMR methods utilizing dynamic-covalent assemblies offer rapid screening capabilities , they lack the rigorous quantitative precision of advanced chromatography .

The following table summarizes the quantitative performance of these alternatives based on empirical validation standards:

Analytical MethodAccuracy (Recovery %)Precision (Intra-day RSD)Limit of Detection (LOD)Analysis TimePrimary Limitation
Chiral HPLC (Polar Organic Mode) 99.8% ± 0.2%< 0.5% 50 ng/mL15–25 minHigh solvent consumption
Chiral GC-MS (TFAA Derivatization) 98.5% ± 1.0%< 1.5%< 10 pg/mL 30–45 minDerivatization artifacts (racemization)
1H-NMR (Chiral Solvating Agent) 95.0% ± 3.0%< 4.0%1 mg/mL5–10 minPoor precision for ee > 98%

Self-Validating Experimental Protocols

To ensure trustworthiness, an analytical protocol must be self-validating. This means incorporating System Suitability Testing (SST) to mathematically prove the system is capable of resolving the enantiomers prior to analyzing the unknown sample.

Protocol A: High-Precision Chiral HPLC (Polar Organic Mode)

Objective: Achieve baseline resolution ( Rs​>2.0 ) of (2S)-2-(3-Ethylphenyl)propan-1-amine without derivatization.

  • System Suitability & Preparation:

    • Prepare a racemic standard of 2-(3-Ethylphenyl)propan-1-amine at 1.0 mg/mL in methanol.

    • Self-Validation Check: Inject the racemate. The system is only valid if the Resolution ( Rs​ ) between the (2S) and (2R) peaks is ≥2.0 , and the tailing factor ( Tf​ ) for both peaks is ≤1.2 .

  • Mobile Phase Formulation (The Causality):

    • Prepare a mobile phase of Acetonitrile/Methanol (90:10 v/v).

    • Add 0.3% Trifluoroacetic Acid (TFA) and 0.2% Triethylamine (TEA) .

    • Why this ratio? The slight molar excess of TFA ensures the primary amine remains protonated, facilitating strong electrostatic and hydrogen-bonding interactions with the immobilized polysaccharide chiral stationary phase (CSP). The TEA acts as a sacrificial base, dynamically occupying the highly acidic residual silanols on the silica support, thereby eliminating peak tailing.

  • Chromatographic Execution:

    • Column: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) CSP (e.g., Chiralpak IA), 250 x 4.6 mm, 5 µm.

    • Flow Rate: 1.0 mL/min at 25°C.

    • Detection: UV at 210 nm and 254 nm.

    • Inject 5 µL of the unknown sample and integrate the baseline-resolved peaks to calculate ee.

Protocol B: High-Sensitivity Chiral GC-MS

Objective: Trace analysis of the minor enantiomer via covalent masking.

  • Derivatization (The Causality):

    • Dissolve 100 µg of the amine sample in 500 µL of anhydrous dichloromethane (DCM).

    • Add 50 µL of Trifluoroacetic Anhydride (TFAA).

    • Why TFAA? TFAA rapidly converts the basic primary amine into a neutral trifluoroacetamide. This removes all hydrogen-bond donating capacity from the nitrogen, preventing adsorption in the GC inlet and column, while the fluorinated tag dramatically increases volatility and MS sensitivity.

  • Extraction and Injection:

    • Incubate at 40°C for 20 minutes.

    • Evaporate to dryness under a gentle stream of ultra-pure nitrogen to remove excess TFAA and byproduct trifluoroacetic acid (which degrades GC columns).

    • Reconstitute in 100 µL of ethyl acetate.

  • Chromatographic Execution:

    • Column: Chirasil-L-Val or equivalent cyclodextrin-based capillary column (30 m x 0.25 mm x 0.25 µm).

    • Program: 80°C (hold 2 min), ramp at 3°C/min to 180°C.

    • Detection: MS in Selected Ion Monitoring (SIM) mode targeting the molecular ion and primary fragments.

Analytical Decision Workflow

To assist laboratory personnel in selecting the correct methodology based on project requirements, follow the decision matrix below:

G Start Analyte: (2S)-2-(3-Ethylphenyl)propan-1-amine Split1 Select Analytical Pathway Start->Split1 HPLC_Path Direct Analysis (High Precision) Split1->HPLC_Path ee > 99% Required GC_Path Derivatization (High Sensitivity) Split1->GC_Path Complex Matrix HPLC_Method Chiral HPLC (Polar Organic Mode) Polysaccharide CSP HPLC_Path->HPLC_Method GC_Method Chiral GC-MS TFAA Derivatization GC_Path->GC_Method HPLC_Result Optimal Accuracy (RSD < 0.5%) HPLC_Method->HPLC_Result GC_Result Trace Analysis (LOD < 10 pg) GC_Method->GC_Result

Fig 2. Decision matrix for chiral amine analysis based on precision and sensitivity needs.

References

  • Title: Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns Source: PubMed Central (PMC) URL: [Link]

  • Title: Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC Source: LCGC International URL: [Link]

  • Title: Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non-proteinogenic amino acids by comprehensive two-dimensional gas chromatography Source: PubMed Central (PMC) URL: [Link]

  • Title: Rapid Optical Determination of Enantiomeric Excess, Diastereomeric Excess, and Total Concentration Using Dynamic-Covalent Assemblies Source: PubMed Central (PMC) URL: [Link]

The Gold Standard of Stereochemical Purity: Cross-Validating Chiral UHPLC with Orthogonal Analytical Techniques

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the analytical pitfalls of relying on a single modality for enantiomeric excess (ee) determination. While modern Chiral Ultra-High-Performance Liquid Chromatography (UHPLC) systems represent the premier product solution for high-throughput, high-sensitivity chiral analysis[1], relying exclusively on chromatographic retention times can occasionally mask underlying issues such as hidden co-elution, matrix interferences, or column degradation.

To establish a truly self-validating analytical system, one must employ cross-validation —the practice of verifying the results of a primary technique using an orthogonal method governed by entirely different physical principles[2]. This guide objectively compares the performance of Chiral UHPLC against alternative methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC), providing the mechanistic causality and self-validating experimental protocols necessary for rigorous drug development.

Mechanistic Causality in Enantiomeric Discrimination

Enantiomers possess identical physical and chemical properties in an achiral environment. To differentiate them, the analytical instrument must induce a temporary diastereomeric state. The choice of technique dictates exactly how this state is achieved.

Chiral UHPLC (The Primary Product Solution)

Modern sub-2 µm immobilized chiral stationary phases (CSPs) physically separate enantiomers by forming transient diastereomeric complexes as the analyte flows through the column. The causality of separation lies in the difference in the free energy of complexation ( ΔΔG ). Because it physically separates the molecules without permanent chemical alteration, UHPLC offers unparalleled sensitivity, dynamic range, and reproducibility[2].

Chiral NMR (The Orthogonal Validator)

Instead of physical separation, NMR utilizes Chiral Solvating Agents (CSAs) or Chiral Derivatizing Agents (CDAs) to create diastereomeric complexes directly in solution. This alters the magnetic shielding of the nuclei, resulting in anisochronous chemical shifts ( Δδ ) for each enantiomer[3]. NMR is an invaluable cross-validation tool because its detection mechanism is completely independent of partition coefficients, making it immune to the chromatographic co-elution artifacts that can occasionally plague HPLC[2].

Chiral GC (The High-Resolution Alternative)

Chiral GC utilizes derivatized cyclodextrins as the stationary phase. While it offers massive theoretical plate counts and rapid analysis times, its application is strictly limited by the volatility and thermal stability of the analyte, often necessitating tedious derivatization steps[4].

Chiroptical Methods (The Legacy Approach)

Historically, polarimetry and Circular Dichroism (CD) were used to calculate optical purity. However, the ideal equivalence between enantiomeric excess and optical purity does not always hold. Due to the Horeau effect , the relationship between mole-based ee and optical rotation-based ee can be highly non-linear, often caused by concentration-dependent aggregation in solution[5]. Therefore, modern analytical workflows prioritize direct measurement techniques like UHPLC and NMR.

Caption: Mechanistic divergence between Chiral UHPLC and NMR for enantiomeric differentiation.

Quantitative Performance Comparison

When selecting a method for ee determination, the choice depends on the specific requirements of the analysis, including sensitivity, throughput, and the nature of the analyte[2],[4],[1].

Performance MetricChiral UHPLC (Product Focus)Chiral NMR (CSA Method)Chiral GCChiroptical (Polarimetry)
Primary Mechanism Physical Separation ( ΔΔG )Magnetic Shielding ( Δδ )Volatile PartitioningBulk Optical Rotation
Sensitivity (LOD) Excellent (< 0.05% ee)Moderate (~1-2% ee)Excellent (< 0.1% ee)Poor (Subject to Horeau effect)
Analysis Time 3 - 10 minutes5 - 15 minutes10 - 30 minutes< 1 minute
Sample Preparation Minimal (Dilute & Shoot)Moderate (Requires CSA titration)High (Often requires derivatization)Minimal
Destructive? No (If using preparative scale)NoYes (FID/MS detection)No
Best Used For Routine QC, High-ThroughputReaction monitoring, Cross-validationVolatile intermediatesLegacy batch testing

Self-Validating Experimental Protocols

A protocol is only as trustworthy as its internal controls. As scientists, we must build methods that prove their own validity before the actual sample is quantified. Below are the self-validating workflows for our primary (UHPLC) and orthogonal (NMR) techniques.

Protocol 1: High-Throughput Chiral UHPLC Method Development & Validation

This protocol utilizes a modern polysaccharide-based CSP to physically separate enantiomers[4].

  • System Suitability (The Self-Validation Step): Inject a known racemic standard of the target compound. Adjust the mobile phase modifier (e.g., isopropanol/hexane ratio) until baseline resolution ( Rs​>1.5 ) is achieved. Causality: This proves the system is thermodynamically capable of resolving the enantiomers without peak tailing overlapping the minor isomer.

  • Blank Injection: Inject the sample diluent. Causality: Rules out ghost peaks or column carryover in the specific retention windows of the enantiomers.

  • Sample Analysis: Inject the enantioenriched sample using a low UV wavelength (e.g., 210 nm) to maximize signal-to-noise ratio[6].

  • Quantification: Calculate the enantiomeric excess using the integrated peak areas:

    ee(%)=AreaR​+AreaS​∣AreaR​−AreaS​∣​×100
Protocol 2: Orthogonal NMR Cross-Validation using a Chiral Solvating Agent (CSA)

This protocol uses a BINOL-derived CSA or a lanthanide shift reagent (e.g., Eu(hfc)3​ ) to induce chemical shift differences[2],[4].

  • Baseline Spectrum Acquisition: Dissolve ~10 mg of the enantioenriched sample in 0.5 mL of deuterated chloroform ( CDCl3​ ). Acquire a standard 1H NMR spectrum to identify a clean, uncoupled signal (e.g., a singlet methyl group).

  • CSA Titration (The Self-Validation Step): Incrementally add the CSA (0.0125–0.1 mmol) to the NMR tube[2]. Acquire a spectrum after each addition. Monitor the target singlet splitting into two distinct peaks. Stop when baseline resolution of the split peaks is achieved.

  • Racemate Control Check: Perform the exact same titration on a racemic mixture. Causality: The integration ratio of the split peaks in the racemate must be exactly 50:50. If it is not, the CSA is causing relaxation bias or kinetic resolution, and the method is invalid[3].

  • Quantification: Integrate the well-resolved signals in the enantioenriched sample to calculate ee%.

Cross-Validation Workflow & Decision Architecture

To ensure the highest degree of certainty in pharmaceutical quality control, the results from the primary UHPLC method must be checked against the orthogonal NMR or GC method[7]. If the results diverge by more than 2%, an investigation into matrix effects or peak overlap must be initiated.

Caption: Decision tree and cross-validation workflow for robust enantiomeric excess determination.

Conclusion

While Chiral UHPLC remains the undisputed product champion for routine, high-sensitivity enantiomeric excess determination, scientific integrity demands that we do not operate in a vacuum. By cross-validating chromatographic data with mechanistically orthogonal techniques like Chiral NMR or GC, analytical scientists can definitively rule out co-elution artifacts and non-linear optical effects. This multi-pillar approach ensures the absolute stereochemical safety and efficacy of pharmaceutical products.

References

  • BenchChem. "A Head-to-Head Battle for Chiral Purity: Cross-Validating Enantiomeric Excess with HPLC and NMR." 2

  • BenchChem. "A Comparative Guide to Enantiomeric Excess Determination of Chiral 3-Hydroxyoctanal."4

  • BenchChem. "A Comparative Guide to the Cross-Validation of Analytical Methods for (S)-2-(pyrrolidin-1-yl)propan-1-ol." 7

  • UC Press Journals. "Determining Enantiomeric Excess by Direct NMR Methods and by Indirect Methods." 3

  • Wikipedia. "Enantiomeric excess." 5

  • BenchChem. "A Comparative Guide to Analytical Methods for Validating the Enantiomeric Excess of (S)-(1-Methylpyrrolidin-3-YL)methanol."6

  • Herald Scholarly Open Access. "Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography." 1

Sources

A Comparative Economic Analysis of Synthetic Routes to (2S)-2-(3-Ethylphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(2S)-2-(3-Ethylphenyl)propan-1-amine is a chiral building block of significant interest in the pharmaceutical industry. As a key intermediate, its stereochemical purity and cost-effective synthesis are paramount to the economic viability of downstream active pharmaceutical ingredients (APIs). This guide provides an in-depth economic and technical comparison of various synthetic strategies to produce this valuable chiral amine, offering researchers, chemists, and process development professionals a comprehensive resource for strategic decision-making. We will dissect prominent methodologies, including asymmetric reductive amination, biocatalytic transamination, and classical resolution, evaluating them on critical parameters such as starting material cost, process efficiency, yield, enantioselectivity, and scalability.

Route 1: Asymmetric Reductive Amination via Chiral Auxiliary

Asymmetric reductive amination is a robust and widely adopted method for the synthesis of chiral amines.[1] One of the most reliable approaches utilizes a chiral auxiliary, such as tert-butanesulfinamide, to direct the stereochemical outcome of the reduction step. This strategy offers high enantioselectivity and is applicable to a wide range of substrates.

Chemical Rationale and Workflow

The synthesis begins with the condensation of 3-ethylphenylacetone with (S)-tert-butanesulfinamide. This reaction forms an intermediate N-sulfinylimine. The chiral sulfinyl group effectively shields one face of the C=N double bond, directing the subsequent hydride reduction to the opposite face. Diastereoselective reduction, typically with a mild reducing agent like sodium borohydride, yields the sulfinamide-protected amine. The final step involves the acidic cleavage of the sulfinyl group to afford the desired primary amine with high enantiomeric purity.

cluster_0 Asymmetric Reductive Amination Workflow A 3-Ethylphenylacetone C Condensation (Ti(OEt)₄) A->C B (S)-tert-butanesulfinamide B->C D N-Sulfinylimine Intermediate C->D Formation of Chiral Intermediate E Diastereoselective Reduction (NaBH₄) D->E F Protected Amine E->F High Diastereoselectivity G Acidic Hydrolysis (HCl) F->G H (2S)-2-(3-Ethylphenyl)propan-1-amine G->H Auxiliary Cleavage

Caption: Workflow for Asymmetric Reductive Amination using a Chiral Auxiliary.

Experimental Protocol
  • Imine Formation: To a solution of 3-ethylphenylacetone (1.0 eq) in THF is added (S)-tert-butanesulfinamide (1.05 eq) and Ti(OEt)₄ (2.0 eq). The mixture is heated to 65°C and stirred for 12-24 hours.

  • Reduction: The reaction is cooled to -48°C, and NaBH₄ (1.5 eq) is added portion-wise. The reaction is stirred at this temperature for 3 hours and then allowed to warm to room temperature overnight.

  • Hydrolysis: The reaction is quenched by the slow addition of methanol, followed by saturated aq. NH₄Cl. The resulting suspension is filtered, and the filtrate is concentrated. The residue is dissolved in methanol, and a solution of HCl in diethyl ether is added. The mixture is stirred for 1 hour.

  • Workup and Isolation: The solvent is removed under reduced pressure. The residue is partitioned between water and diethyl ether. The aqueous layer is basified with NaOH and extracted with dichloromethane to yield the final product.

Economic Analysis

This route's primary cost drivers are the chiral auxiliary and the titanium catalyst. While tert-butanesulfinamide is commercially available, its cost can be significant for large-scale production.[1] However, the high yields and excellent enantioselectivity (>99% ee is common) often justify the expense, as costly chiral purification steps are avoided. The process is generally scalable and utilizes common reagents and solvents.

Route 2: Biocatalytic Asymmetric Transamination

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity under mild conditions.[2] Transaminase (ATA) enzymes are particularly effective for the synthesis of chiral amines from prochiral ketones.[3][4]

Biochemical Rationale and Workflow

This process utilizes an (S)-selective ω-transaminase to catalyze the transfer of an amino group from an inexpensive amine donor, such as isopropylamine, to the prochiral ketone, 3-ethylphenylacetone. The reaction equilibrium can be unfavorable, but this is often overcome by using a large excess of the amine donor or by removing the ketone byproduct (acetone in this case). The enzyme's active site is exquisitely shaped to produce almost exclusively the (S)-enantiomer of the product.

cluster_1 Biocatalytic Transamination Workflow A 3-Ethylphenylacetone C ω-Transaminase (ATA) Pyridoxal 5'-phosphate (PLP) A->C B Isopropylamine (Amine Donor) B->C D Enzyme-Substrate Complex C->D Enzymatic Reaction E (2S)-2-(3-Ethylphenyl)propan-1-amine D->E Stereoselective Amination F Acetone (Byproduct) D->F Byproduct Release

Caption: Workflow for Biocatalytic Transamination.

Experimental Protocol
  • Reaction Setup: In a temperature-controlled vessel, a buffer solution (e.g., potassium phosphate, pH 8.0) is prepared.

  • Reagent Addition: 3-Ethylphenylacetone (1.0 eq), isopropylamine (5-10 eq), pyridoxal 5'-phosphate (PLP) cofactor (0.01 eq), and the selected ω-transaminase (e.g., ATA-25 or an engineered variant) are added.

  • Incubation: The mixture is stirred at a controlled temperature (e.g., 30-45°C) for 24-48 hours. Reaction progress is monitored by HPLC.

  • Workup and Isolation: Once the reaction reaches completion, the mixture is typically basified and extracted with an organic solvent like methyl tert-butyl ether (MTBE). The organic layers are combined, dried, and concentrated to yield the product.

Economic Analysis

The dominant cost in this route is the enzyme.[5] However, the price of industrial enzymes has decreased significantly, and immobilization techniques can allow for enzyme recycling, drastically improving process economics.[6] This route is highly atom-economical and environmentally friendly ("green"), avoiding harsh reagents and metal catalysts. While reaction times can be longer than chemical routes, the exceptional enantioselectivity (>99.5% ee) and high conversions often lead to a lower overall manufacturing cost, especially at scale.[3]

Route 3: Classical Resolution of Racemic Amine

Classical resolution is a traditional and straightforward method for obtaining enantiomerically pure compounds. It involves the synthesis of a racemic mixture of the amine, followed by separation using a chiral resolving agent.

Chemical Rationale and Workflow

First, a racemic version of 2-(3-ethylphenyl)propan-1-amine is synthesized, typically via a non-asymmetric reductive amination of 3-ethylphenylacetone using ammonia and a reducing agent like H₂/Raney Ni or NaBH₃CN.[7][8] The resulting racemic amine is then treated with a chiral acid, such as (+)-tartaric acid.[9] This forms a pair of diastereomeric salts which have different physical properties, most importantly, different solubilities. Fractional crystallization allows for the isolation of the less soluble diastereomeric salt. A final step involves treating the isolated salt with a base to liberate the free, enantiomerically enriched amine.

cluster_2 Classical Resolution Workflow A 3-Ethylphenylacetone B Racemic Reductive Amination (NH₃, H₂/Ni) A->B C Racemic (R/S)-Amine B->C E Diastereomeric Salt Formation C->E D (+)-Tartaric Acid D->E F Fractional Crystallization E->F G Less Soluble Salt ((S)-Amine-(+)-Tartrate) F->G H More Soluble Salt ((R)-Amine-(+)-Tartrate) F->H I Base Treatment (NaOH) G->I J (2S)-2-(3-Ethylphenyl)propan-1-amine I->J Isolation

Caption: Workflow for Classical Resolution via Diastereomeric Salt Formation.

Experimental Protocol
  • Racemate Synthesis: 3-Ethylphenylacetone is subjected to reductive amination with ammonia and a reducing agent (e.g., NaBH₃CN in methanol) to produce the racemic amine.

  • Salt Formation: The racemic amine (1.0 eq) is dissolved in a suitable solvent, such as methanol. A solution of (+)-tartaric acid (0.5 eq) in the same solvent is added slowly.

  • Crystallization: The mixture is heated to obtain a clear solution and then allowed to cool slowly to room temperature, inducing crystallization of the less soluble diastereomeric salt. The crystals are collected by filtration.

  • Enrichment: The collected crystals may be recrystallized one or more times to improve diastereomeric purity.

  • Amine Liberation: The purified diastereomeric salt is dissolved in water and treated with an aqueous base (e.g., 10% NaOH) to liberate the free amine, which is then extracted with an organic solvent.

Economic Analysis

The primary drawback of this method is the theoretical maximum yield of 50% for the desired enantiomer. This inherently doubles the cost contribution from the starting ketone. While resolving agents like tartaric acid are inexpensive, the process can be labor-intensive and may require multiple crystallizations to achieve high enantiomeric excess, reducing the overall yield. For the process to be economically viable on a large scale, an efficient method for racemizing and recycling the undesired (R)-enantiomer is essential.[2]

Comparative Summary and Conclusion

FeatureAsymmetric Reductive Amination (Chiral Auxiliary)Biocatalytic TransaminationClassical Resolution
Theoretical Yield High (>90%)High (>95%)Low (Max 50% without racemization)
Enantioselectivity Excellent (>99% ee)Excellent (>99.5% ee)Variable (Depends on crystallization efficiency)
Key Cost Driver Chiral Auxiliary, Metal CatalystEnzymeStarting Material (due to 50% loss)
Process Complexity Moderate (3 steps)Low (1-pot enzymatic step)High (Multiple crystallizations may be needed)
Scalability GoodExcellentModerate (Crystallization can be challenging at scale)
"Green" Chemistry Moderate (Uses metals, organic solvents)Excellent (Aqueous, mild conditions)Poor (High solvent usage, potential waste)

For the synthesis of (2S)-2-(3-Ethylphenyl)propan-1-amine, biocatalytic transamination stands out as the most economically promising and sustainable route for large-scale manufacturing. Its single-step, highly selective nature minimizes waste and purification costs, and the potential for enzyme recycling significantly mitigates the primary cost driver. While the initial investment in enzyme screening and process optimization is required, the long-term benefits in terms of yield, purity, and environmental impact are substantial.

Asymmetric reductive amination using a chiral auxiliary remains a highly effective and reliable method, particularly for moderate-scale synthesis where the cost of the auxiliary is less prohibitive. It offers predictable, high-quality results with excellent stereocontrol.

Classical resolution is the least economically favorable option due to its inherent 50% yield limitation. It should only be considered if a highly efficient and inexpensive racemization process for the undesired enantiomer can be successfully implemented, or for small-scale laboratory synthesis where simplicity is prioritized over efficiency.

References

  • Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. MDPI. [Link]

  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. PMC. [Link]

  • A Techno-economic Assessment of a Biocatalytic Chiral Amine Production Process Integrated with In Situ Membrane Extraction. ACS Publications. [Link]

  • A Techno-economic Assessment of a Biocatalytic Chiral Amine Production Process Integrated with In Situ Membrane Extraction. ResearchGate. [Link]

  • Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. MDPI. [Link]

  • Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. MDPI. [Link]

  • A Techno-economic Assessment of a Biocatalytic Chiral Amine Production Process Integrated with In Situ Membrane Extraction. Document Server@UHasselt. [Link]

  • Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. ACS Publications. [Link]

  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. ResearchGate. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • C–N Bond-Forming Reactions: Reductive Amination. Myers Chem 115. [Link]

  • Reductive Amination. Chemistry Steps. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Reductive Amination | Synthesis of Amines. YouTube. [Link]

  • Asymmetric Synthesis of Amines. Ellman Laboratory - Yale University. [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。